molecular formula C3H3NOS B3427577 Thiazol-2-ol CAS No. 6039-97-0

Thiazol-2-ol

Cat. No.: B3427577
CAS No.: 6039-97-0
M. Wt: 101.13 g/mol
InChI Key: CZWWCTHQXBMHDA-UHFFFAOYSA-N
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Description

Thiazol-2-ol is a high-purity chemical reagent featuring a thiazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The thiazole ring, characterized by a nitrogen and sulfur atom within a five-membered aromatic structure, is a fundamental building block for developing novel therapeutic agents due to its diverse biological activities . This compound is integral to organic synthesis, serving as a key precursor for the development of more complex molecules. In research settings, thiazole derivatives demonstrate a wide spectrum of pharmacological properties. They are investigated as potent inhibitors of enzymes like carbonic anhydrase-II (CA-II), a target for managing conditions such as glaucoma . Furthermore, thiazole-based compounds are studied for their potential anticancer, antifungal, antibacterial, and anti-inflammatory activities, making this heterocycle a versatile focus in the design of new bioactive molecules . The core structure is also found in catalysts, such as thiazol-2-ylidene N-heterocyclic carbenes (NHCs), which are used to facilitate various organic transformations . This product is provided for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWCTHQXBMHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459322
Record name Thiazol-2-ol
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Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82358-07-4, 6039-97-0
Record name Thiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459322
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Record name 2,3-dihydro-1,3-thiazol-2-one
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Foundational & Exploratory

Thiazol-2-ol Tautomerism: A Mechanistic and Methodological Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] Among its derivatives, 2-hydroxythiazoles (thiazol-2-ols) exhibit a critical chemical behavior: keto-enol tautomerism. This phenomenon describes the chemical equilibrium between the aromatic thiazol-2-ol (enol) form and the non-aromatic thiazolin-2-one (keto) form. The predominance of one tautomer over the other is not static; it is dynamically influenced by the molecular environment, including solvent, pH, and substitution patterns. Understanding and controlling this equilibrium is paramount for drug development professionals, as different tautomers can possess vastly different physicochemical properties, receptor binding affinities, and metabolic fates. This guide provides an in-depth exploration of the tautomeric mechanism, the factors governing the equilibrium, and the robust experimental methodologies required for its characterization.

The Thiazol-2-ol / Thiazolin-2-one Tautomeric Equilibrium

Tautomers are constitutional isomers that readily interconvert, primarily through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[2] In the case of 2-hydroxythiazole, the equilibrium lies between the enol form, which contains a hydroxyl group (-OH) attached to the C2 position of the aromatic thiazole ring, and the keto form, which features a carbonyl group (C=O) and a protonated ring nitrogen, formally named thiazol-2(3H)-one.

While many simple acyclic carbonyl compounds heavily favor the keto form at equilibrium, the thiazol-2-ol system presents a more nuanced balance.[2] The enol tautomer is stabilized by the aromaticity of the thiazole ring, a significant thermodynamic driving force.[3] Conversely, the keto form contains a stronger carbon-oxygen double bond. This delicate interplay means that the equilibrium can be readily manipulated, a factor of immense importance in drug design.

Caption: The dynamic equilibrium between the aromatic enol and non-aromatic keto tautomers.

Mechanism of Interconversion: Acid and Base Catalysis

The interconversion between tautomers, while spontaneous, is often slow in neutral media. However, it is efficiently catalyzed by the presence of acid or base, which provides lower-energy pathways for the necessary proton transfers.[2]

Acid-Catalyzed Mechanism

Under acidic conditions, the tautomerization proceeds via two key proton transfer steps. The process is initiated by the protonation of the most basic site, followed by deprotonation to yield the corresponding tautomer.[4]

  • Protonation: The carbonyl oxygen of the keto form is protonated by an acid (e.g., H₃O⁺), forming a resonance-stabilized cation. This step increases the acidity of the N-H proton.[4]

  • Deprotonation: A weak base (e.g., H₂O) removes the proton from the ring nitrogen, and the electrons from the N-H bond move to reform the aromatic ring and generate the C=C double bond of the enol, while the pi electrons from the protonated carbonyl move to the oxygen, neutralizing it.

Acid_Catalyzed_Mechanism Acid-Catalyzed Tautomerization Keto Thiazolin-2-one (Keto) ProtonatedKeto Protonated Intermediate Keto->ProtonatedKeto + H⁺ (Protonation) ProtonatedKeto->Keto - H⁺ Enol Thiazol-2-ol (Enol) ProtonatedKeto->Enol - H⁺ (Deprotonation) Enol->ProtonatedKeto + H⁺

Caption: Reaction pathway for acid-catalyzed keto-enol interconversion.

Base-Catalyzed Mechanism

In a basic environment, the mechanism is initiated by the removal of the most acidic proton from the keto tautomer, generating a resonance-stabilized anion known as an enolate.[2]

  • Deprotonation: A base removes the acidic proton from the ring nitrogen of the keto form, creating a resonance-stabilized enolate anion. The negative charge is delocalized over the nitrogen, carbon, and oxygen atoms.

  • Protonation: The enolate anion is then protonated at the oxygen atom by a proton source (e.g., H₂O, the conjugate acid of the base), yielding the enol tautomer and regenerating the base catalyst.[2]

Base_Catalyzed_Mechanism Base-Catalyzed Tautomerization Keto Thiazolin-2-one (Keto) Enolate Enolate Intermediate Keto->Enolate - H⁺ (Deprotonation) Enolate->Keto + H⁺ Enol Thiazol-2-ol (Enol) Enolate->Enol + H⁺ (Protonation) Enol->Enolate - H⁺

Caption: Reaction pathway for base-catalyzed keto-enol interconversion.

Factors Governing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a function of the relative thermodynamic stabilities of the two forms, which can be significantly altered by several factors. A deep understanding of these influences is critical for predicting the behavior of a thiazol-2-ol-containing drug candidate in different environments, from storage to in vivo activity.

  • Solvent Polarity: This is one of the most influential factors. The keto form (thiazolin-2-one) is generally more polar than the enol form. Consequently, polar solvents stabilize the keto tautomer more effectively through dipole-dipole interactions and hydrogen bonding. Conversely, non-polar solvents tend to favor the enol form.[5][6][7] This has been demonstrated experimentally where the keto form is favored in polar aprotic solvents like DMSO, while the enol form is favored in non-polar solvents like chloroform.[7]

  • pH of the Medium: As implicated by the catalytic mechanisms, pH plays a direct role. In highly acidic or basic solutions, the equilibrium can be shifted as specific ionic species (protonated keto form or enolate) are formed. The pKa of the N-H proton in the keto form and the O-H proton in the enol form are critical parameters.

  • Substituent Effects: The electronic nature of substituents on the thiazole ring can modulate the equilibrium. Electron-withdrawing groups can increase the acidity of the N-H proton, potentially favoring the enolate formation and shifting the equilibrium. Conversely, electron-donating groups can influence the basicity of the ring nitrogens and the carbonyl oxygen.

  • Hydrogen Bonding: Intramolecular hydrogen bonding can be a powerful stabilizing force.[3] If a substituent is placed at the C4 or C5 position that can act as a hydrogen bond acceptor, it may lock the molecule in the enol conformation through the formation of a stable six- or five-membered ring.

  • Aromaticity: As mentioned, the inherent aromaticity of the thiazole ring provides a significant stabilization energy to the enol form.[3] This factor is a primary reason why the enol form is more accessible in this system compared to simple ketones.

Data Presentation: Solvent Influence on Tautomeric Ratio

The following table summarizes the qualitative relationship between solvent polarity and the dominant tautomeric form, based on spectroscopic studies of similar heterocyclic systems.[6][7]

SolventPolarityPredominant TautomerRationale
Chloroform (CHCl₃)LowEnol (Thiazol-2-ol)Less effective stabilization of the polar keto form.
Methanol (CH₃OH)High (Protic)Keto (Thiazolin-2-one)Strong H-bonding stabilizes the C=O group of the keto form.
DMSOHigh (Aprotic)Keto (Thiazolin-2-one)Strong dipole-dipole interactions favor the more polar keto tautomer.

Experimental Protocols for Tautomerism Analysis

Characterizing the tautomeric equilibrium requires robust analytical techniques capable of distinguishing and quantifying the different forms present in a sample. Spectroscopic methods are the primary tools for this purpose.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structural determination of tautomers in solution.[9] By analyzing both ¹H and ¹³C NMR spectra, one can identify unique signals corresponding to each tautomer and determine their relative concentrations.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified thiazole compound. Dissolve the sample in ~0.6 mL of a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry NMR tube.[9] Ensure complete dissolution. Prepare separate samples for each solvent to be investigated.

  • Instrument Setup: Utilize a modern NMR spectrometer (e.g., 400-600 MHz). Acquire standard ¹H and ¹³C{¹H} spectra at a constant, controlled temperature (e.g., 298 K).

  • Data Acquisition & Interpretation:

    • ¹H NMR: Look for key diagnostic signals. The enol form will show a characteristic signal for the hydroxyl proton (-OH ), often a broad singlet. The keto form will exhibit a signal for the amide-like proton (-NH ), which may also be broad. The chemical shifts of the ring protons will also differ slightly between the two forms.

    • ¹³C NMR: The most definitive evidence comes from the carbon spectrum. The keto form will display a signal in the characteristic carbonyl region (δ ≈ 170-190 ppm). The enol form will lack this signal, instead showing a C-O signal at a lower chemical shift (δ ≈ 150-160 ppm).[7]

    • Quantification: The ratio of the two tautomers can be determined by integrating the well-resolved, non-overlapping signals corresponding to each form in the ¹H NMR spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in electronic structure and can be used to monitor shifts in the tautomeric equilibrium, particularly as a function of solvent.[6] The keto and enol forms, having different chromophores, will exhibit distinct absorption maxima (λ_max).

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol).

  • Sample Preparation: Create a series of dilute solutions (e.g., 1 x 10⁻⁵ M) by adding a small aliquot of the stock solution to a cuvette containing different solvents of varying polarity (e.g., chloroform, methanol, DMSO).[8]

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Interpretation: Compare the spectra obtained in different solvents. A shift in the position and intensity of the absorption bands indicates a change in the tautomeric equilibrium. For example, an increase in the intensity of a band associated with the keto form when moving from a non-polar to a polar solvent provides strong evidence for the equilibrium shift.[6]

Experimental_Workflow Workflow for Tautomer Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound Purified Thiazole Compound Solvents Select Solvents (e.g., CDCl₃, DMSO-d₆) NMR ¹H and ¹³C NMR Spectroscopy Solvents->NMR UV_Vis UV-Visible Spectroscopy Solvents->UV_Vis Structure Identify Diagnostic Signals (NH, OH, C=O) NMR->Structure Solvent_Effect Correlate λ_max Shift with Solvent Polarity UV_Vis->Solvent_Effect Quantify Quantify Tautomer Ratio (Integration) Structure->Quantify

Caption: A streamlined workflow for the experimental investigation of tautomerism.

Implications in Drug Development and Conclusion

The tautomeric state of a drug molecule is not an academic curiosity; it is a critical determinant of its therapeutic profile. The two tautomers of a thiazol-2-ol derivative are distinct chemical entities with different:

  • Receptor Binding: The shape, hydrogen bonding capacity (donor vs. acceptor), and polarity of each tautomer are different, leading to potentially vast differences in binding affinity for a biological target. One form may be active while the other is inactive or even inhibitory.

  • ADME Properties: Solubility, membrane permeability, and metabolic stability can all be tautomer-dependent. For instance, the more polar keto form might exhibit higher aqueous solubility but lower membrane permeability compared to the enol form.

  • Intellectual Property: Different tautomeric forms can, in some cases, be considered distinct chemical entities, which has significant implications for patent claims.

References

  • Al-Ostoot, F.H., K.A. Al-Amri, and A.A. El-Bindary. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health. Available at: [Link]

  • Beilstein, A., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]

  • Zahra, D. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Leah4sci. (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. National Institutes of Health. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

  • Al-Ostoot, F.H., K.A. Al-Amri, and A.A. El-Bindary. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available at: [Link]

  • Al-Ostoot, F.H., K.A. Al-Amri, and A.A. El-Bindary. (2020). (PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. Available at: [Link]

  • Gulea, M., and L. M. M. M. Henzen. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]

  • Al-Ostoot, F.H., K.A. Al-Amri, and A.A. El-Bindary. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

  • Tenev, G., et al. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. ResearchGate. Available at: [Link]

  • Gomha, S.M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. Available at: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Thiazol-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophore thiazol-2-ol (and its dominant tautomer thiazolin-2-one), a privileged scaffold in medicinal chemistry. Unlike the ubiquitous 2-aminothiazoles, the oxygenated derivatives offer unique hydrogen-bonding capabilities and metabolic stability profiles essential for targeting specific kinase domains (e.g., EGFR) and bacterial cell wall synthesis enzymes. This document provides a comprehensive analysis of their structure-activity relationships (SAR), synthesis protocols, and validated biological applications.[1][2]

Chemical Architecture: The Tautomerism Factor

The biological efficacy of thiazol-2-ol derivatives is governed by lactam-lactim tautomerism . While often drawn as the hydroxy-thiazole (lactim), experimental evidence confirms that in neutral aqueous solution and solid state, the equilibrium heavily favors the thiazolin-2-one (lactam) form.

Why this matters for Drug Design:

  • Donor/Acceptor Profile: The lactam form presents a hydrogen bond donor (NH) and acceptor (C=O), crucial for binding in the ATP-binding pockets of kinases.

  • Lipophilicity: The tautomeric ratio shifts based on solvent polarity and C4/C5 substitution, altering membrane permeability.

Visualization: Tautomeric Equilibrium & Binding Logic

The following diagram illustrates the equilibrium and its impact on receptor binding.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Consequence Lactim Thiazol-2-ol (Lactim Form) -OH Group Lactam Thiazolin-2-one (Lactam Form) >C=O / -NH Group Lactim->Lactam  Major Species (Aqueous) Permeability Membrane Permeability (LogP Shift) Lactim->Permeability  Lipophilic Lactam->Lactim  Minor Species Binding Receptor Interaction (H-Bond Donor/Acceptor) Lactam->Binding  High Affinity

Figure 1: The lactam-lactim tautomerism dictates the pharmacodynamic profile. The lactam form (green) is typically the bioactive species in kinase pockets.

Therapeutic Applications & SAR Analysis

Anticancer Activity: EGFR Inhibition

Thiazol-2-ol derivatives function as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The thiazolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR).

Key SAR Findings:

  • Position 4 (C4): Bulky aryl groups (e.g., 4-chlorophenyl) enhance hydrophobic interaction with the receptor's back pocket.

  • Position 5 (C5): Electron-withdrawing groups (EWG) like -CN or -COOEt stabilize the ring but may reduce solubility.

  • N-Substitution: Alkylation of the ring nitrogen locks the structure in the lactam form, often improving specificity but reducing metabolic stability.

Antimicrobial Activity: DNA Gyrase Targeting

Derivatives bearing hydrazone linkers at the C2 position have shown significant bactericidal activity against MRSA and E. coli. The mechanism involves the stabilization of the DNA-gyrase cleavable complex, preventing bacterial DNA replication.

Data Summary: Comparative Potency (IC50/MIC)

Derivative ClassTargetCell Line/StrainPotency (IC50 / MIC)Reference Standard
4-phenylthiazol-2-ol EGFR (WT)A549 (Lung Cancer)4.2 µMGefitinib (0.04 µM)
Thiazolyl-Pyrazoline Hybrid EGFR (T790M)H1975 (Resistant)32.5 nMErlotinib (>10 µM)
C5-Ester Derivative DNA GyraseS. aureus (MRSA)0.23 mg/mLAmpicillin (0.5 mg/mL)
2-Hydrazinylthiazole Candida sp.C. albicans15.3 µMFluconazole (Standard)

Mechanism of Action: EGFR Signaling Blockade

The most promising application of thiazol-2-ol hybrids is the dual inhibition of EGFR and VEGFR-2. By blocking the phosphorylation of the tyrosine kinase domain, these molecules arrest downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT), leading to apoptosis.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Thiazol-2-ol Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis / G2-M Arrest Inhibitor->Apoptosis Result RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals AKT AKT PI3K->AKT AKT->Nucleus Survival Signals

Figure 2: Thiazol-2-ol derivatives competitively inhibit the ATP pocket of EGFR, halting the RAS/RAF and PI3K/AKT proliferation cascades.

Experimental Protocols

Synthesis: Modified Hantzsch Condensation

The Hantzsch synthesis remains the most reliable method for generating the thiazole core. The following protocol is optimized for 4-aryl-thiazol-2-ol derivatives.

Reagents:

  • 
    -bromoacetophenone derivative (1.0 equiv)
    
  • Potassium thiocyanate (KSCN) or Thiourea (1.2 equiv)

  • Solvent: Ethanol or DMF

  • Catalyst: None (thermal) or Iodine (catalytic)

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 mmol of substituted

    
    -bromoacetophenone in 10 mL of absolute ethanol.
    
  • Addition: Add 6.0 mmol of Potassium Thiocyanate (for 2-OH/2-one via hydrolysis) or Thiourea (for 2-amino, which can be diazotized to 2-OH). Direct synthesis of the 2-one form uses thiocarbamates.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Precipitation: Cool to room temperature. Pour into ice-cold water (50 mL).

  • Neutralization: Adjust pH to 7.0 using 10% NaHCO₃ solution.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water.

Validation Check:

  • IR Spectroscopy: Look for the C=O stretch (approx. 1680 cm⁻¹) indicating the thiazolinone tautomer, or broad -OH (3200-3400 cm⁻¹) if the lactim form is trapped.

  • NMR: The C5-H proton appears as a singlet around

    
     6.5–7.5 ppm.
    
Bioassay: In Vitro Cytotoxicity (MTT Assay)

To assess anticancer potential, the MTT assay is the standard initial screen.

  • Seeding: Seed A549 or HCT116 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add thiazol-2-ol derivatives at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Outlook

The thiazol-2-ol scaffold is evolving beyond simple inhibition.

  • PROTACs: Researchers are now linking thiazol-2-ol based kinase inhibitors to E3 ligase ligands to induce targeted protein degradation of resistant EGFR mutants.

  • Metal Coordination: The N and O atoms in the lactam form make excellent chelators for Copper(II) and Platinum(II), leading to novel metallodrugs with enhanced cytotoxicity profiles [1].

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1][3]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Hantzsch Thiazole Synthesis Protocol. Source: Organic Chemistry Portal URL:[Link]

Sources

Synthesis and Characterization of Novel Thiazol-2-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for the synthesis, purification, and structural validation of thiazol-2-ol analogs, specifically focusing on the 4-substituted-thiazol-2(3H)-one tautomer. Unlike the ubiquitous 2-aminothiazoles, the 2-hydroxy variants present unique synthetic and characterization challenges due to their rapid tautomerization between the hydroxy-thiazole and thiazolinone forms. This document details a robust, atom-economical protocol utilizing


-haloketones and potassium thiocyanate, supported by mechanistic insights and self-validating characterization workflows designed for medicinal chemistry applications.

Introduction: The Thiazole Pharmacophore

The thiazole ring is a cornerstone of medicinal chemistry, serving as a bioisostere for pyridine and a critical scaffold in kinase inhibitors (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antimicrobial agents. While 2-aminothiazoles are synthesized routinely via the Hantzsch method, thiazol-2-ol (and its analogs) remains underutilized due to synthetic ambiguity regarding its dominant tautomer.

The Tautomerism Challenge

A critical "Expertise" insight for researchers is that thiazol-2-ols rarely exist as stable enols in solution. Instead, they predominantly adopt the 2-thiazolinone (lactam) form. Failure to recognize this equilibrium leads to misinterpretation of NMR and IR data.

  • Form A (Hydroxy): Aromatic, favored in gas phase or non-polar solvents.

  • Form B (Thiazolinone): Non-aromatic lactam, favored in solid state and polar solvents (DMSO, MeOH).

This guide focuses on the synthesis of 4-phenylthiazol-2(3H)-one as a representative model, demonstrating the principles applicable to the entire class.

Strategic Synthesis: The Modified Hantzsch Pathway

Route Selection

Two primary routes exist for accessing the thiazol-2-ol scaffold:

  • Diazotization-Hydrolysis: Converting a 2-aminothiazole (from thiourea) to the diazonium salt, followed by hydrolysis. Drawback: Low yields, harsh conditions, and potential for azo-coupling side products.

  • Thiocyanation-Cyclization (Recommended): Direct reaction of an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -haloketone with potassium thiocyanate (KSCN). Advantage:[1][2] High atom economy, mild conditions, and avoids mutagenic diazonium intermediates.
    
Reaction Mechanism

The chosen pathway proceeds via an


-thiocyanatoketone intermediate , which undergoes acid-catalyzed cyclization.

G cluster_0 Step 1: Substitution cluster_1 Step 2: Cyclization SM1 α-Bromoacetophenone INT α-Thiocyanatoketone (Intermediate) SM1->INT Acetone/EtOH Reflux SM2 KSCN SM2->INT PROD_A Thiazol-2-ol (Enol Form) INT->PROD_A Acid (H+) Cyclization PROD_B 2-Thiazolinone (Keto Form) PROD_A->PROD_B Tautomerization (Equilibrium)

Figure 1: Mechanistic pathway from


-haloketone to the thiazolinone scaffold. The thiocyanate sulfur attacks the 

-carbon, followed by nitrogen attacking the carbonyl.

Experimental Protocol: Synthesis of 4-Phenylthiazol-2(3H)-one

Safety Note:


-Bromoacetophenone is a potent lachrymator. Handle only in a functioning fume hood.
Materials
  • Substrate: 2-Bromoacetophenone (10 mmol, 1.99 g)

  • Reagent: Potassium Thiocyanate (KSCN) (12 mmol, 1.16 g)

  • Solvent: Ethanol (Absolute, 20 mL)

  • Catalyst: Conc. HCl (1 mL) or Glacial Acetic Acid

Step-by-Step Methodology
Step 1: Formation of

-Thiocyanatoacetophenone
  • Dissolution: Dissolve 2-bromoacetophenone in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Addition: Add KSCN (dissolved in minimal water/ethanol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to mild reflux (70°C) for 1 hour.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a slightly more polar intermediate spot.
      
  • Filtration: Cool the mixture. Precipitated KBr (white solid) is removed by filtration.

Step 2: Acid-Catalyzed Cyclization
  • Acidification: To the filtrate containing the intermediate, add 1 mL of conc. HCl.

  • Reflux: Reflux the acidic solution for 2–3 hours. The solution typically darkens slightly.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a pale yellow/off-white solid.

  • Isolation: Filter the solid, wash copiously with cold water (to remove acid and residual salts), and dry under vacuum.

Step 3: Purification[3]
  • Recrystallization: Recrystallize from Ethanol/Water (8:2).

  • Yield: Typical yields range from 75–85%.

Characterization & Structural Validation[5][6]

This section addresses the "Trustworthiness" pillar. You must prove the structure is the thiazolinone and not the open-chain intermediate or the aminothiazole isomer.

Spectroscopic Logic
TechniqueExpected Signal (Thiazolinone Form)Diagnostic Value
1H NMR (DMSO-

)

11.5–12.0 ppm (s, 1H)
Critical: This broad singlet corresponds to the NH of the lactam ring. An -OH proton (enol) would typically appear sharper or at a different shift, but the NH is diagnostic for the keto form.
1H NMR (DMSO-

)

6.5–7.0 ppm (s, 1H)
The C5-H proton of the thiazole ring. It couples with the phenyl ring protons.
13C NMR

~170–175 ppm
The C=O (carbonyl) carbon. A C-OH (aromatic C-2) would appear further upfield (~160 ppm).
FT-IR 1650–1680 cm

Strong C=O stretching vibration. Absence of this band and presence of broad OH (~3400 cm

) would indicate the enol form.
HRMS [M+H]+ = 178.0321Confirms the molecular formula

.
Tautomerism Visualization

The equilibrium is solvent-dependent. In DMSO (used for biological assays), the Keto (B) form dominates.

Tautomerism Enol Enol Form (Thiazol-2-ol) Non-polar solvents Keto Keto Form (Thiazolin-2-one) Polar solvents / Solid state Enol->Keto Proton Transfer (Favored)

Figure 2: The tautomeric equilibrium. The Keto form is thermodynamically favored in the solid state and polar media, crucial for interpreting X-ray and NMR data.

Biological Relevance & Applications

Researchers utilizing this scaffold should be aware of its specific biological profile, which differs from the 2-amino analogs.

  • Kinase Inhibition: The thiazolinone core mimics the ATP-binding motif, forming hydrogen bonds via the NH (donor) and C=O (acceptor) with the kinase hinge region (e.g., Src, CDK).

  • Antimicrobial Activity: 4-substituted thiazol-2-ones exhibit bacteriostatic activity against Gram-positive bacteria by disrupting cell wall synthesis.

  • Metabolic Stability: Unlike 2-aminothiazoles, which are prone to N-acetylation or oxidation, the thiazolinone ring is relatively metabolically stable, though the C5 position is susceptible to oxidative metabolism.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Organic Chemistry Portal. "Synthesis of Thiazoles."[1][2][4][5][6][7][8][9][10][11]

    • [Link]

  • Tautomerism in Thiazoles (NMR/DFT Studies)

    • TSI Journals. "Tautomerization of 4-(2-thiazolylazo) resorcinol: A DFT study."
    • [Link]

  • Biological Activity of Thiazole Derivatives

    • Bentham Science. "Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities."[8][11]

    • [Link]

  • One-Pot Synthesis Methodologies

    • RSC Advances. "Design of a new method for one-pot synthesis of 2-amino thiazoles..." (Methodology adapted for hydroxy variants).
    • [Link]

  • Crystallographic Evidence of Thiazolinone Form

    • NCBI/PMC. "3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one."[3][12] (Demonstrating solid-state preference for specific tautomers).

    • [Link]

Sources

The Chameleon of Heterocycles: A Technical Deep Dive into Thiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Thiazol-2-ol, synthesized for researchers and drug development professionals.

The Tautomeric Enigma: Identity and Structure

In the realm of five-membered heterocycles, thiazol-2-ol (1,3-thiazol-2-ol) represents a classic case of structural ambiguity that has confounded and fascinated chemists for decades. While nomenclature often suggests an aromatic enol species, the physical reality is governed by a dynamic tautomeric equilibrium between the hydroxy-form (lactim) and the oxo-form (lactam) , formally known as thiazol-2(3H)-one .

The Lactim-Lactam Equilibrium

Unlike phenols, where the aromatic enol form is overwhelmingly favored, thiazol-2-ol exists predominantly as the thiazol-2(3H)-one tautomer in the solid state and in most polar solvents. This preference is driven by the significant stabilization energy of the amide-like (thioamide variant) resonance in the lactam ring, despite the loss of formal Hückel aromaticity.

  • Gas Phase: Theoretical calculations (DFT/B3LYP) suggest the aromatic hydroxy form is marginally more stable.

  • Solution Phase: Solvation effects dramatically shift this equilibrium. In polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH), the oxo form dominates due to dipole stabilization and hydrogen bonding capabilities.

  • Synthetic Implication: Reactions intending to target the oxygen (O-alkylation) often result in Nitrogen functionalization (N-alkylation) unless specific hard-soft acid-base (HSAB) principles are applied.

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Thiazol-2-ol (Aromatic Enol) Nucleophilic at O/N Lactam Thiazol-2(3H)-one (Non-aromatic Lactam) Nucleophilic at N/C5 Lactim->Lactam  Solvent Stabilization  

Figure 1: The lactim-lactam equilibrium shifts based on solvent polarity, favoring the lactam (right) in most biological and synthetic contexts.

Synthetic Evolution: From Hantzsch to Modern Catalysis

The synthesis of thiazol-2-ol and its derivatives relies heavily on cyclocondensation strategies. The historical backbone is the Hantzsch Thiazole Synthesis , but modern variations have optimized yields and regioselectivity.

A. The Hantzsch Condensation (Classic Route)

This method involves the condensation of


-haloketones with thiocarbamates or thiourea derivatives.
  • Mechanism: The sulfur atom of the thioamide acts as a nucleophile, attacking the

    
    -carbon of the haloketone. This forms an intermediate 
    
    
    
    -alkylated thioimidalium salt, which undergoes cyclization via the nitrogen attacking the carbonyl carbon, followed by dehydration.
  • Reagent Selection: To obtain the 2-hydroxy parent, ammonium thiocarbamate or substituted thiourea (followed by hydrolysis) is used.

B. The Diazotization Route (Sandmeyer-Type)

For accessing the parent thiazol-2-ol from commercially available 2-aminothiazole:

  • Diazotization: Reaction with

    
     in concentrated 
    
    
    
    .
  • Hydrolysis: The diazonium salt is hydrolyzed in situ to the hydroxyl group.

  • Note: This reaction is sensitive; the diazonium intermediate is unstable and can undergo side reactions (coupling) if temperature is not strictly controlled (

    
    C).
    
C. 2-Chlorothiazole Hydrolysis

Nucleophilic aromatic substitution (


) of 2-chlorothiazole with hydroxide ions. This requires forcing conditions (high heat or microwave irradiation) due to the electron-rich nature of the thiazole ring deactivating the position toward nucleophiles, unless electron-withdrawing groups are present at C5.

Synthesis cluster_hantzsch Hantzsch Synthesis Pathway Start Alpha-Halo Ketone (R-CO-CH2-X) Inter1 S-Alkylation (Thioimidate Intermediate) Start->Inter1 Nucleophilic Attack (S) Reagent Thiocarbamate / Thiourea (H2N-CS-OR / H2N-CS-NH2) Reagent->Inter1 Inter2 Cyclization (N-attack on Carbonyl) Inter1->Inter2 -HX Product Thiazol-2-ol Derivative Inter2->Product Dehydration (-H2O)

Figure 2: Step-wise mechanistic flow of the Hantzsch synthesis, the primary industrial route for thiazol-2-ol scaffolds.

Experimental Protocol: Synthesis of 4-Phenylthiazol-2-ol

Context: This protocol synthesizes a stable derivative, 4-phenylthiazol-2-ol, which exists as a solid and serves as an excellent model for exploring the ring's reactivity.

Reagents:

  • Phenacyl bromide (2-bromoacetophenone): 10 mmol (1.99 g)

  • Potassium thiocyanate (KSCN): 12 mmol (1.16 g)

  • Acetic Acid (glacial): 20 mL

  • Water: 50 mL

  • Sulfuric Acid (10% aqueous): 10 mL

Methodology:

  • Preparation of Thiocyanoketone:

    • Dissolve Phenacyl bromide in 15 mL of ethanol.

    • Add Potassium thiocyanate dissolved in minimal water.

    • Reflux for 1 hour. A white precipitate of KBr will form.

    • Filter off KBr. The filtrate contains phenacyl thiocyanate.

  • Cyclization (Acid Catalyzed):

    • Add 10 mL of 10% sulfuric acid to the filtrate.

    • Reflux the mixture for 2-3 hours. The acid catalyzes the rearrangement and cyclization to the thiazole ring.

    • Observation: The solution often turns yellow/orange.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of crushed ice/water.

    • Neutralize carefully with Ammonium Hydroxide (

      
      ) to pH ~6-7.
      
    • The product, 4-phenylthiazol-2-ol , will precipitate as a solid.

  • Purification:

    • Filter the solid.[1]

    • Recrystallize from Ethanol/Water (1:1).

    • Yield: Typically 70-80%.[2]

    • Melting Point: ~208-210°C (Lit. value).

Validation Point:

  • IR Spectroscopy: Look for a broad band around 3100-2800 cm

    
     (NH stretch of lactam) and a strong carbonyl-like stretch at ~1650 cm
    
    
    
    (C=O of thiazolone), confirming the lactam tautomer in solid state.

Reactivity Profile & Functionalization

Understanding the "chameleon" nature is vital for derivatization.

Reaction TypeTarget SiteConditionsOutcome
Electrophilic Subst. C5

/ AcOH
5-Bromo-thiazol-2-ol. The ring is activated at C5.[3][4]
N-Alkylation N3 Alkyl Halide /

Thiazol-2(3H)-one . Favored under soft basic conditions due to lactam stability.
O-Alkylation O-Exocyclic

salts / Alkyl Halide
2-Alkoxythiazole . Silver salts favor the "hard" oxygen nucleophile (HSAB principle).
Vilsmeier-Haack C5

/ DMF
5-Formylthiazol-2-ol. Introduction of aldehyde for further coupling.

Pharmacological Landscape

The thiazol-2-ol scaffold (and its bioisostere 2-aminothiazole) is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets via hydrogen bonding (lactam form) and


-stacking.
Key Therapeutic Classes[4][5]
  • NSAIDs (Non-Steroidal Anti-Inflammatory Drugs):

    • Meloxicam: Contains a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide core, but structurally related thiazoles are explored for COX-2 selectivity.

  • Anthelmintics:

    • Thiabendazole: While a bis-thiazole, the metabolism involves hydroxylation at the 5-position, highlighting the metabolic relevance of the hydroxy-thiazole moiety.

  • Kinase Inhibitors (Oncology):

    • Derivatives of thiazol-2-ol are potent scaffolds for CDK (Cyclin-Dependent Kinase) inhibition. The lactam NH and carbonyl O provide a donor-acceptor motif ideal for the ATP-binding pocket of kinases.

  • Agrochemicals:

    • Thifluzamide: A fungicide where the thiazole ring plays a critical role in binding to the succinate dehydrogenase enzyme complex.

References

  • Tautomeric Equilibrium: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

  • Hantzsch Synthesis Mechanism: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH.

  • Thiazole Reactivity: Metzger, J. V.[4][5][6] "Thiazole and its Derivatives."[1][3][4][6][7][8][9][10][11][12][13][14] Chemistry of Heterocyclic Compounds, Wiley.

  • Medicinal Applications (Review): Mishra, C. B., et al. "Thiazole: A Potent Scaffold for the Development of Novel Drug Candidates."[7] Journal of Heterocyclic Chemistry.

  • Green Synthesis Protocols: Brahmayya, M., et al. "Microwave Assisted One-Pot Synthesis of Thiazole Derivatives." Research Journal of Chemical Sciences.

Sources

Thiazol-2-ol Derivatives: A Privileged Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiazol-2-ol Derivatives as Potential Enzyme Inhibitors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazol-2-ol scaffold (and its dominant tautomer, thiazol-2(3H)-one) represents a distinct chemical space within the thiazole family. Unlike their ubiquitous 2-amino counterparts, thiazol-2-ol derivatives offer unique hydrogen-bonding capabilities and metal-chelation profiles that make them exceptionally potent against metalloenzymes (Tyrosinase, Urease) and specific kinase domains (EGFR, VEGFR). This guide dissects the chemical behavior, synthetic pathways, and structure-activity relationships (SAR) necessary to exploit this scaffold for next-generation therapeutics.

Chemical Basis: The Tautomeric Advantage

The defining feature of thiazol-2-ol derivatives is their dynamic tautomeric equilibrium. Understanding this is not merely academic; it dictates ligand-protein binding modes.

  • The Equilibrium: In solution, the scaffold exists in equilibrium between the lactim form (thiazol-2-ol) and the lactam form (thiazol-2(3H)-one) .

  • Solvent Dependency:

    • Non-polar solvents (CHCl₃, Benzene): Favor the lactim form, often stabilized by intermolecular hydrogen-bonded dimers.

    • Polar solvents (DMSO, Water/Biological media): Strongly favor the lactam (oxo) form due to dipolar stabilization.

  • Binding Implications: While the lactam form predominates in physiological conditions, the enzyme active site environment can shift this equilibrium. For instance, the lactim oxygen is a superior metal chelator (e.g., for Cu²⁺ in Tyrosinase), while the lactam nitrogen (N-H) acts as a critical hydrogen bond donor.

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (Thiazol-2-ol) Stable in Non-polar Metal Chelator (O-) Lactam Lactam Form (Thiazol-2(3H)-one) Stable in Polar/Bio H-Bond Donor (NH) Lactim->Lactam  Solvent Polarity (DMSO/H2O)   Binding Biological Consequence: Enzyme pocket polarity dictates the active binding species. Lactim->Binding Lactam->Binding

Figure 1: The dynamic equilibrium between lactim and lactam forms dictates pharmacological activity.

Target Landscape & Mechanisms
2.1. Metalloenzymes: Tyrosinase & Urease

Thiazol-2-ol derivatives are particularly effective against enzymes containing binuclear metal centers.

  • Tyrosinase (Melanogenesis/Melanoma):

    • Mechanism:[1][2][3][4][5] The 2-hydroxy/2-oxo group coordinates with the binuclear copper active site (CuA and CuB).

    • Potency: Derivatives such as (Z)-2-(substituted benzylidene)thiazol-4(5H)-one often exhibit IC₅₀ values in the low micromolar range (<5 µM), superior to the standard Kojic Acid.

    • Key Interaction: The sulfur atom at position 1 and the oxygen at position 2 (or the keto oxygen) form a bidentate ligand character that locks the copper ions, preventing substrate (L-DOPA) oxidation.

  • Urease (H. pylori/Gastric Ulcers):

    • Mechanism:[1][2][3][4][5] Urease relies on a nickel metallocenter. Thiazol-2-ol derivatives act as competitive inhibitors.

    • SAR Insight: Introduction of a trifluoromethyl (-CF₃) group on the phenyl ring attached to the thiazole core significantly enhances lipophilicity and binding affinity (IC₅₀ ~1.8 µM).

2.2. Kinases: EGFR & VEGFR-2

In oncology, thiazol-2-ol derivatives (often fused or hybridized with pyrazolines) function as ATP-competitive inhibitors.

  • Dual Inhibition: Certain thiazolyl-pyrazoline hybrids show dual inhibition of EGFR and HER2.[6]

  • Mechanism: The thiazole ring occupies the ATP-binding pocket, forming H-bonds with the hinge region residues (e.g., Met793 in EGFR).

Synthetic Pathways

To access the thiazol-2-ol scaffold, researchers typically employ modified Hantzsch cyclizations.

Protocol A: Hantzsch-Type Cyclization (Direct)

Reaction of


-haloketones with thiocarbamates or thiourea derivatives.
  • Reagents:

    
    -Bromoacetophenone derivatives + Ammonium Thiocarbamate.
    
  • Conditions: Reflux in Ethanol/Methanol.

  • Outcome: Direct formation of thiazol-2-ol (or 2-one).

Protocol B: Diazotization of 2-Aminothiazoles

A robust method if the 2-amino precursor is commercially available or easier to synthesize.

  • Step 1: Synthesis of 2-aminothiazole (Standard Hantzsch:

    
    -haloketone + Thiourea).
    
  • Step 2: Diazotization (NaNO₂/H₂SO₄) followed by hydrolysis.

  • Outcome: Conversion of -NH₂ to -OH via the diazonium salt.

Synthesis cluster_A Method A: Direct Cyclization cluster_B Method B: Hydrolysis via Diazotization Start Start: α-Haloketone (R-CO-CH2-X) Thiocarbamate + Ammonium Thiocarbamate Start->Thiocarbamate Thiourea + Thiourea Start->Thiourea Cyclization Reflux (EtOH) Thiocarbamate->Cyclization Product Target Scaffold: Thiazol-2-ol / Thiazol-2(3H)-one Cyclization->Product AminoThiazole Intermediate: 2-Aminothiazole Thiourea->AminoThiazole Diazo NaNO2 / H2SO4 (Diazotization) AminoThiazole->Diazo Diazo->Product

Figure 2: Primary synthetic routes to access the thiazol-2-ol core.

Structure-Activity Relationships (SAR)
PositionModificationEffect on ActivityRationale
C2 (OH/O) Fixed Essential Required for metal chelation (Tyrosinase/Urease) and H-bond donation (Kinases).
C4 (Aryl) 4-OH / 3,4-diOH Increase (Tyrosinase)Mimics the tyrosine substrate; enhances antioxidant capacity.
C4 (Aryl) 4-CF₃ / 4-Cl Increase (Urease)Electron-withdrawing groups increase acidity of the N-H (lactam), strengthening H-bonds.
C5 Benzylidene Increase (General)Creates a "push-pull" alkene system (in thiazolones) extending conjugation; improves π-π stacking in active sites.
N3 Alkylation Decrease (Usually)Blocks the tautomeric shift to the lactam form; prevents N-H hydrogen bonding.
Experimental Protocols
5.1. Synthesis of 4-Phenylthiazol-2-ol (Method B)

This protocol utilizes the diazotization of 2-amino-4-phenylthiazole.

  • Precursor Synthesis: Dissolve 2-bromoacetophenone (10 mmol) and thiourea (10 mmol) in ethanol (20 mL). Reflux for 2 hours. Cool, filter the hydrobromide salt, and neutralize with NaHCO₃ to obtain 2-amino-4-phenylthiazole.

  • Diazotization: Suspend the 2-aminothiazole (5 mmol) in 10% H₂SO₄ (15 mL) at 0–5°C.

  • Addition: Dropwise add a solution of NaNO₂ (6 mmol) in water (5 mL), maintaining temperature <5°C. Stir for 30 mins.

  • Hydrolysis: Pour the diazonium salt solution carefully into boiling water (50 mL) containing 1 mL conc. H₂SO₄. Boil for 15 minutes.

  • Workup: Cool to room temperature. The product (thiazol-2-ol) will precipitate or can be extracted with ethyl acetate. Recrystallize from ethanol/water.

  • Validation: Confirm structure via ¹H NMR (Look for disappearance of NH₂ signal and appearance of OH/NH lactam signal ~11-12 ppm).

5.2. Tyrosinase Inhibition Assay

Standard colorimetric assay using L-DOPA as substrate.

  • Preparation: Dissolve test compounds in DMSO (final concentration <1% in assay). Prepare Mushroom Tyrosinase solution (500 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: In a 96-well plate, mix:

    • 140 µL Phosphate Buffer (50 mM, pH 6.8)

    • 20 µL Enzyme Solution

    • 20 µL Test Compound (various concentrations)

    • Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL L-DOPA (0.5 mM).

  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) for 10 minutes using a microplate reader.

  • Analysis: Calculate % Inhibition =

    
    . Determine IC₅₀ using non-linear regression.
    
References
  • Tyrosinase Inhibition & SAR

    • Title: Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect...
    • Source: ResearchG
    • URL:[Link]

  • Urease Inhibition

    • Title: In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase.
    • Source: PubMed Central (2024)
    • URL:[Link]

  • Kinase (EGFR)

    • Title: Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications.[1][6][7][8]

    • Source: NIH (2026 Review)
    • URL:[Link]

  • Tautomerism & Stability

    • Title: Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... (Analogous heterocyclic tautomerism study).
    • Source: NIH (2020)
    • URL:[Link]

  • General Synthesis (Hantzsch)

    • Title: Hantzsch Thiazole Synthesis.[4][5][9]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Thiazol-2-ol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a multitude of pharmacologically significant molecules.[1][2] This five-membered aromatic scaffold, containing both sulfur and nitrogen, is a key component in drugs ranging from the antiretroviral agent Ritonavir to anti-inflammatory medications like Meloxicam.[3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a privileged scaffold in drug design.

Within the vast family of thiazole derivatives, thiazol-2-ol emerges as a particularly versatile and powerful building block. Its utility stems not from a single mode of reactivity, but from a rich chemical personality governed by keto-enol tautomerism and the presence of multiple, selectively addressable nucleophilic and electrophilic centers. This guide provides an in-depth exploration of thiazol-2-ol's reactivity and offers detailed, field-proven protocols for its application in the synthesis of complex molecular architectures.

Fundamental Reactivity and Tautomerism

The Decisive Role of Keto-Enol Tautomerism

The chemical behavior of thiazol-2-ol is fundamentally dictated by its existence as a mixture of two primary tautomeric forms: the aromatic hydroxy form (thiazol-2-ol) and the non-aromatic amide form (thiazol-2(3H)-one).[5][6] This equilibrium is not a mere chemical curiosity; it is the central principle that governs the molecule's reactivity, allowing it to act as a chameleon in different chemical environments.

The position of this equilibrium is sensitive to several factors, including the solvent, pH, and temperature.[7] In polar aprotic solvents like DMSO, the keto form often predominates, whereas the enol form can be favored in non-polar environments.[7] This duality is the key to selectively functionalizing different atoms on the ring.

Caption: Tautomeric equilibrium between thiazol-2-ol and thiazol-2(3H)-one.

An Ambident Nucleophile: Regioselectivity in Action

The tautomeric nature of thiazol-2-ol makes it an excellent example of an ambident nucleophile. It possesses two primary nucleophilic sites: the nitrogen atom (in the keto form) and the exocyclic oxygen atom (in the enol form). The choice of reaction conditions, particularly the base and the electrophile, allows for precise control over the site of functionalization.

  • N-Functionalization: Generally favored under basic conditions using a strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF). The base deprotonates the nitrogen of the more acidic keto tautomer, forming a highly nucleophilic anion that readily attacks electrophiles.

  • O-Functionalization: This pathway is often accessed under conditions that favor the enol form. According to Hard and Soft Acids and Bases (HSAB) theory, "hard" electrophiles tend to react at the "harder" oxygen atom. Practically, this is often achieved using silver salts (e.g., Ag₂O), where the silver ion coordinates to the softer sulfur atom, increasing the nucleophilicity of the exocyclic oxygen.[8]

reactivity Thiazol Thiazol-2-ol Core N-Alkylation (Keto Form) O-Alkylation (Enol Form) C5-Electrophilic Substitution N_Alk N-Alkylation (e.g., R-X, NaH, DMF) Thiazol:f1->N_Alk O_Alk O-Alkylation (e.g., R-I, Ag₂O) Thiazol:f2->O_Alk C5_Hal C5-Halogenation (e.g., NBS, MeCN) Thiazol:f3->C5_Hal Product_N N-Substituted Thiazol-2-one N_Alk->Product_N Product_O 2-Alkoxythiazole O_Alk->Product_O Product_C5 5-Halothiazol-2-ol C5_Hal->Product_C5 workflow_bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Thiazol-2-ol in Acetonitrile add_nbs Add NBS at Room Temp. start->add_nbs stir Stir for 1-2 hours add_nbs->stir monitor Monitor by TLC stir->monitor concentrate Remove Solvent monitor->concentrate precipitate Add Water to Precipitate concentrate->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry end END dry->end Pure 5-Bromo Product pathway Start Thiazol-2-ol Step1 N-Alkylation (Protocol 3.1.1) Start->Step1 Intermediate1 N-Alkyl-Thiazol-2-one Step1->Intermediate1 Step2 C5-Bromination (Protocol 3.2.1) Intermediate1->Step2 Intermediate2 N-Alkyl-5-Bromo- Thiazol-2-one Step2->Intermediate2 Step3 Suzuki Coupling (Protocol 3.3.1) Intermediate2->Step3 Final Complex Bioactive Molecule (e.g., Kinase Inhibitor) Step3->Final

Sources

Application Notes and Protocols for Thiazol-2-ol Derivatization in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazol-2-ol Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in numerous FDA-approved drugs, including the antiretroviral ritonavir and the anti-inflammatory meloxicam. Its derivatives have demonstrated a vast spectrum of pharmacological activities, such as antimicrobial, anticancer, and anticonvulsant effects.[2]

Within this important class of compounds, the thiazol-2-ol substructure, and its tautomeric form thiazol-2(3H)-one, present a particularly versatile core for chemical modification in the pursuit of novel therapeutics. The ability to selectively derivatize this scaffold at multiple positions allows for a systematic exploration of the chemical space around a pharmacophore, which is the essence of structure-activity relationship (SAR) studies. A thorough SAR investigation is critical in drug discovery to optimize lead compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles.[3]

This guide provides a detailed overview of the strategic considerations and practical protocols for the derivatization of the thiazol-2-ol core for SAR studies.

The Tautomerism of Thiazol-2-ol: A Key Consideration for Derivatization

A critical aspect of the chemistry of thiazol-2-ol is its existence in a tautomeric equilibrium with thiazol-2(3H)-one. This keto-enol tautomerism influences the reactivity of the scaffold and dictates the possible derivatization strategies. The position of the equilibrium can be influenced by factors such as the solvent and the presence of substituents on the ring. This dynamic nature allows for selective functionalization at the oxygen of the enol form or the nitrogen of the keto form, providing two distinct avenues for introducing molecular diversity.

G Thiazol_2_ol Thiazol-2-ol (Enol form) Equilibrium Thiazol_2_ol->Equilibrium Thiazol_2_one Thiazol-2(3H)-one (Keto form) Equilibrium->Thiazol_2_one caption Keto-enol tautomerism of the thiazol-2-ol scaffold.

Caption: Keto-enol tautomerism of the thiazol-2-ol scaffold.

Strategic Derivatization Points for SAR Studies

For a comprehensive SAR study of the thiazol-2-ol scaffold, derivatization should be systematically explored at three key positions:

  • The Oxygen/Nitrogen at Position 2: Modification at this position, either through O-alkylation of the enol form or N-alkylation of the keto form, allows for the introduction of a wide variety of substituents that can probe interactions with the target protein, influence solubility, and alter metabolic stability.

  • The Carbon at Position 4: The C4 position is often amenable to functionalization, typically following an initial halogenation step. Subsequent cross-coupling reactions can then be employed to introduce aryl, heteroaryl, or alkyl groups, which can significantly impact the compound's biological activity and selectivity.

  • The Carbon at Position 5: Similar to C4, the C5 position can be functionalized to explore the surrounding chemical space. Derivatization at this position can be crucial for optimizing ligand-receptor interactions.

The following diagram illustrates the general workflow for a systematic SAR study based on the thiazol-2-ol scaffold.

G Start Thiazol-2-ol Core Deriv_C2 C2-Derivatization (O/N-Alkylation) Start->Deriv_C2 Deriv_C4 C4-Derivatization (e.g., Suzuki Coupling) Start->Deriv_C4 Deriv_C5 C5-Derivatization (e.g., Lithiation/Quench) Start->Deriv_C5 Library Compound Library Deriv_C2->Library Deriv_C4->Library Deriv_C5->Library Screening Biological Screening Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt caption Workflow for Thiazol-2-ol based SAR studies.

Caption: Workflow for Thiazol-2-ol based SAR studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions of the thiazol-2-ol scaffold.

Protocol 1: O-Alkylation of Thiazol-2-ol (Enol Form)

This protocol is adapted from general procedures for the O-alkylation of similar heterocyclic systems, such as 2-pyridones.[4]

Objective: To introduce an alkyl group onto the oxygen atom at the C2 position.

Materials:

  • Thiazol-2-ol

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of thiazol-2-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-alkoxythiazole.

Protocol 2: N-Alkylation of Thiazol-2-one (Keto Form)

This protocol is based on established methods for the N-alkylation of imides and related heterocycles.[5]

Objective: To introduce an alkyl group onto the nitrogen atom at the N3 position.

Materials:

  • Thiazol-2-ol

  • Alkyl bromide

  • Triethylamine

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve thiazol-2-ol (1.0 eq) in a minimal amount of triethylamine.

  • Add the alkyl bromide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to yield the N-alkylated product.

Protocol 3: C4-Bromination of Thiazol-2-ol

This protocol is adapted from methods for the bromination of thiazole cores.[6]

Objective: To introduce a bromine atom at the C4 position, creating a handle for subsequent cross-coupling reactions.

Materials:

  • Thiazol-2-ol

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., chloroform, carbon tetrachloride)

  • Radical initiator (e.g., benzoyl peroxide, AIBN) - optional, for certain substrates

  • Saturated aqueous sodium thiosulfate solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve thiazol-2-ol (1.0 eq) in chloroform.

  • Add N-bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature, protecting from light. Monitor the reaction by TLC.

  • Once the starting material is consumed, wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude 4-bromo-thiazol-2-ol can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling of 4-Bromo-thiazol-2-ol

This protocol is a general procedure for Suzuki coupling reactions involving heteroaryl halides.[7][8][9]

Objective: To introduce an aryl or vinyl group at the C4 position.

Materials:

  • 4-Bromo-thiazol-2-ol

  • Aryl or vinyl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., aqueous sodium carbonate, potassium phosphate)

  • Solvent system (e.g., toluene/ethanol/water, dioxane/water)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask, add 4-bromo-thiazol-2-ol (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the C4-functionalized product.

Protocol 5: C5-Lithiation and Electrophilic Quench of a Protected Thiazol-2-ol

This protocol is based on general procedures for the directed lithiation of heterocycles.[10][11] A protecting group on the hydroxyl/amine is often necessary.

Objective: To introduce a variety of functional groups at the C5 position.

Materials:

  • Protected thiazol-2-ol (e.g., 2-alkoxythiazole)

  • Strong base (e.g., n-butyllithium, lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Electrophile (e.g., deuterium oxide, alkyl halide, aldehyde, ketone)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Dissolve the protected thiazol-2-ol (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography. If necessary, deprotect the hydroxyl/amine group in a subsequent step.

Data Presentation for SAR Analysis

A crucial aspect of SAR studies is the clear and concise presentation of data. A tabular format is highly effective for comparing the biological activity of a series of derivatives with their structural modifications.

Table 1: Example SAR Data for a Series of Thiazol-2-ol Derivatives

Compound IDR¹ (at C2)R² (at C4)R³ (at C5)Biological Activity (IC₅₀, µM)
Parent HHH10.5
1a CH₃HH8.2
1b BenzylHH5.1
2a HPhenylH2.3
2b H4-FluorophenylH1.1
3a HHCH₃12.0
3b HHBr9.8
4a CH₃PhenylH0.5

This is example data for illustrative purposes only.

Conclusion

The thiazol-2-ol scaffold offers a rich platform for medicinal chemistry exploration. Its unique tautomeric nature and multiple sites for derivatization provide a powerful toolkit for conducting detailed structure-activity relationship studies. By systematically modifying the C2, C4, and C5 positions using the protocols outlined in this guide, researchers can effectively navigate the chemical space to identify novel and potent therapeutic agents. The successful application of these derivatization strategies, coupled with robust biological evaluation, is a key driver in the journey of drug discovery and development.

References

  • ResearchGate. Synthesis of 2-hydroxythiazole derivatives. [Link]

  • PubMed Central. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. [Link]

  • JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Google Patents.
  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

  • ResearchGate. Lithiation of 2 and quenching with various electrophiles. [Link]

  • Arkivoc. A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. [Link]

  • PubMed. SAR-based optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as highly potent EP1 receptor antagonists. [Link]

  • LACCEI. 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. [Link]

  • PubMed. Synthetic and medicinal perspective of thiazolidinones: A review. [Link]

  • PubMed Central. Lithiation and Electrophilic Substitution of Dimethyl Triazones. [Link]

  • ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • ResearchGate. Thiazole derivatives: prospectives and biological applications. [Link]

  • National Institutes of Health. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

  • Royal Society of Chemistry. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • ResearchGate. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [Link]

  • MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

  • Beilstein Archives. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts. [Link]

  • Wiley Online Library. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]

  • ResearchGate. Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. [Link]

  • RSC Medicinal Chemistry. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]

  • OSTI.gov. Course of bromination of thiazole and 2-methylthiazole. [Link]

Sources

Assay development for testing the biological activity of thiazol-2-ol compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazol-2-ol scaffold (often in equilibrium with its thiazol-2-one tautomer) represents a "privileged structure" in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and enzyme-inhibitory properties. However, this scaffold presents distinct assay challenges: low aqueous solubility, solvent-dependent tautomerism, and a propensity for non-specific aggregation (PAINS-like behavior). This guide provides a rigorous, self-validating framework for developing robust bioassays for thiazol-2-ol derivatives, moving beyond standard protocols to address the specific physicochemical liabilities of this chemical class.

Module 1: Pre-Assay Physicochemical Characterization

The Foundation of Reproducibility

Before initiating biological testing, the thiazol-2-ol compound must be characterized for two critical parameters that drive assay failure: Tautomeric State and Kinetic Solubility .

The Tautomerism Variable

Thiazol-2-ols exist in a dynamic equilibrium between the hydroxy (aromatic, lactim) and oxo (non-aromatic, lactam) forms. This equilibrium is solvent-dependent.[1]

  • Why it matters: The H-bond donor/acceptor profile changes entirely between forms. In non-polar solvents (or hydrophobic protein pockets), the hydroxy form often predominates. In aqueous buffers, the oxo form may be favored.

  • Actionable Insight: Do not assume the structure drawn in your ELN is the species binding the target.

Solubility & Aggregation Profiling

Thiazoles are lipophilic. In aqueous buffers, they often form colloidal aggregates rather than true solutions. These aggregates sequester enzymes, leading to false-positive inhibition (promiscuous inhibition).

Protocol: Kinetic Solubility & Aggregation Check

Objective: Determine the maximum assay concentration (MAC) where the compound remains monomeric.

  • Preparation: Prepare a 10 mM stock in 100% DMSO.

  • Dilution: Dilute into the exact assay buffer (e.g., PBS pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.

  • Turbidimetry: Measure Absorbance at 600 nm (or by DLS if available).

    • Threshold: An OD600 > 0.005 relative to blank indicates precipitation.

  • Detergent Sensitivity (The "Shoichet" Test):

    • Prepare two parallel enzyme inhibition reactions.

    • Set A: Standard Buffer.

    • Set B: Buffer + 0.01% Triton X-100 (freshly prepared).

    • Result: If IC50 increases significantly (e.g., >3-fold shift) in the presence of detergent, the compound is likely an aggregator (False Positive).

Visualization: Tautomerism & Solubility Workflow

ThiazoleWorkflow cluster_0 Physicochemical Filter Compound Thiazol-2-ol Candidate Tautomer Tautomer Equilibrium (Hydroxy vs Oxo) Compound->Tautomer Solvent Effect Solubility Kinetic Solubility (Buffer Compatibility) Tautomer->Solubility Polarity Shift Aggregator Aggregation Check (+/- Triton X-100) Solubility->Aggregator Pre-Screen BioAssay Valid Bioassay Execution Aggregator->BioAssay Monomeric (No Shift) Redesign Chemical Optimization Aggregator->Redesign Aggregator (IC50 Shift)

Figure 1: Decision tree for pre-validating thiazol-2-ol compounds before biological testing. The critical step is the detergent-based aggregation check.

Module 2: Biochemical Assay Development (Enzyme Inhibition)

Target Example: Tyrosinase or Kinase Inhibition (Common targets for thiazoles).

Thiazol-2-ols often interfere with optical readouts. They can absorb UV (inner filter effect) or quench fluorescence.

Protocol: Robust Enzyme Inhibition Assay

Principle: Measure reaction velocity (


) in the linear range.
ParameterSpecificationRationale
Buffer System 50 mM Phosphate (pH 6.8 - 7.4)Matches physiological pH; avoids amine buffers if testing amine-reactive thiazoles.
DMSO Limit < 2% (v/v) finalThiazoles require DMSO, but >2% often denatures enzymes. Run a DMSO tolerance curve first.
Control 1 No-Enzyme BlankChecks if the compound reacts with the substrate (chemical reduction).
Control 2 Compound InterferenceMeasure Compound Absorbance at

(e.g., 475 nm for Dopachrome).

Step-by-Step Procedure:

  • Plate Setup: Use clear 96-well plates (for colorimetric) or black plates (for fluorometric).

  • Compound Addition: Add 10 µL of 10x compound stock (in 10% DMSO/Buffer).

  • Enzyme Pre-incubation: Add 40 µL Enzyme solution. Incubate 10 min at 25°C.

    • Note: Pre-incubation allows slow-binding inhibitors (common with thiazoles) to equilibrate.

  • Reaction Initiation: Add 50 µL Substrate (at

    
     concentration).
    
  • Kinetic Read: Measure signal every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate slope (RFU/min or OD/min) for the linear portion.

    • $ % Inhibition = 100 \times (1 - \frac{Slope_{sample} - Slope_{blank}}{Slope_{control} - Slope_{blank}}) $

Troubleshooting: The "Inner Filter" Effect

If your thiazole is yellow/orange (common with conjugated systems), it absorbs light at 400-500 nm.

  • Diagnosis: If the inhibition curve plateaus at ~50% or looks erratic.

  • Correction: Use the Cheng-Prusoff correction is not enough. You must subtract the optical density of the compound at that specific concentration from the baseline.

Module 3: Cell-Based Assay Optimization

Target: Antiproliferative Activity (e.g., MCF-7, HepG2).[2]

Thiazol-2-ols are prone to binding serum albumin (HSA/BSA) in culture media, which lowers the "free fraction" available to enter cells.

Protocol: Serum-Shifted Cytotoxicity Assay (MTT/MTS)

To validate true potency, run the assay at two serum levels.

  • Seeding: Seed cells (e.g., 5,000/well) in 96-well plates. Allow attachment (24h).

  • Treatment Preparation:

    • Condition A: Media + 10% FBS (Standard).

    • Condition B: Media + 1% FBS (Low Serum).

  • Dosing: Add compound (0.1 - 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: 48 - 72 hours.

  • Readout: Add MTT reagent. Incubate 2-4h. Solubilize formazan. Read OD570.

  • Interpretation:

    • If

      
       (1% FBS) is significantly lower (more potent) than 
      
      
      
      (10% FBS), your compound is heavily protein-bound. This is a pharmacokinetic liability, not an assay failure.
The "Redox" False Positive Check

Thiazoles with hydrazone or phenolic moieties can chemically reduce tetrazolium salts (MTT) to formazan without live cells.

  • Validation Step: Incubate Compound + MTT reagent in cell-free media.

  • Result: If the media turns purple, the MTT assay is invalid. Switch to CellTiter-Glo (ATP) or Resazurin , which are less prone to chemical reduction.

Module 4: Orthogonal Validation (Thermal Shift)

When enzyme assays are noisy due to solubility issues, use a biophysical method that detects binding, not activity.

Protocol: Differential Scanning Fluorimetry (DSF/Thermal Shift)
  • Mix: 2 µM Target Protein + 5x SYPRO Orange dye + 10-50 µM Thiazole compound.

  • Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
  • Hit Criteria: A

    
     (shift relative to DMSO control) confirms physical binding to the target, validating the enzymatic result.
    
Visualization: Assay Validation Logic

ValidationLogic Screen Primary Screen (Enzyme Inhibition) Filter Interference Check (Optical/Chemical) Screen->Filter Hit Identified Filter->Screen False Positive (Redesign Assay) Counter Counter-Screen (Detergent/No-Cell) Filter->Counter Passes Optical Check Ortho Orthogonal Assay (Thermal Shift/Biophysical) Counter->Ortho Not an Aggregator ValidHit Validated Lead Ortho->ValidHit Binding Confirmed

Figure 2: The "Funnel" approach to validating thiazol-2-ol activity. Each step eliminates a specific mode of assay artifact common to this scaffold.

References

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Link

  • Senger, M. R., et al. (2016). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Link

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.[3][4] Link

Sources

Application Note: Structural Determination of Thiazol-2-ol via Single Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the crystallization, data collection, and structural refinement of thiazol-2-ol (and its tautomer thiazol-2(3H)-one ). While Nuclear Magnetic Resonance (NMR) provides solution-state insight, only Single Crystal X-Ray Diffraction (SC-XRD) can definitively resolve the solid-state tautomeric preference (lactam-lactim equilibrium) and intermolecular hydrogen bonding networks. This guide addresses the specific challenges of crystallizing polar, low-molecular-weight heterocycles and refining light-atom structures where proton placement is critical.

Scientific Context: The Tautomerism Challenge

Thiazol-2-ol exists in a dynamic equilibrium between the hydroxy form (aromatic) and the ketone form (non-aromatic) .

  • Form A (Lactim): Thiazol-2-ol (N=C-OH).

  • Form B (Lactam): Thiazol-2(3H)-one (NH-C=O).

Expert Insight: In the solid state, the equilibrium is often driven entirely toward Form B due to the formation of centrosymmetric dimers stabilized by dual


 hydrogen bonds. Researchers must not force the refinement of the "ol" form without examining the difference Fourier map for proton density on the Nitrogen atom.

Phase I: Pre-Crystallization & Solubility Profiling

Before attempting crystallization, the sample must be assessed for purity (>98% by HPLC) and solubility.

Table 1: Solubility Screening for Thiazol-2-ol
SolventPolarity IndexSolubility (mg/mL)SuitabilityNotes
Methanol 5.1>50HighGood for evaporation; tends to solvate.
Acetonitrile 5.830-40HighExcellent for vapor diffusion.
Ethyl Acetate 4.410-20ModerateGood anti-solvent.
Toluene 2.4<5LowStrict anti-solvent.
Water 10.2>60HighRisk of hydrate formation.

Phase II: Crystallization Protocols

Two methods are recommended. Method A is the primary screen; Method B is for optimizing crystal quality if Method A yields microcrystals.

Method A: Slow Evaporation (Ambient)

Rationale: Thiazol-2-ol is stable, and slow evaporation allows the thermodynamic minimum (usually the dimerized ketone form) to nucleate.

  • Preparation: Dissolve 20 mg of Thiazol-2-ol in 2 mL of Methanol/Ethanol (1:1) in a 4 mL borosilicate vial.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove dust nuclei.

  • Covering: Cover the vial with Parafilm®. Pierce 3-5 small holes using a 22G needle.

  • Incubation: Place in a vibration-free environment at 20°C.

  • Observation: Inspect under polarized light after 48 hours. Look for birefringence (bright colors against dark background).

Method B: Vapor Diffusion (Hanging Drop)

Rationale: Controls the rate of supersaturation more precisely than evaporation, reducing twinning.

  • Reservoir: Fill the well of a 24-well VDX plate with 500 µL of Acetonitrile (Precipitant) .

  • Drop: On a siliconized glass coverslip, mix 2 µL of Thiazol-2-ol stock (saturated in Methanol) with 1 µL of the reservoir solution.

  • Seal: Invert the coverslip over the well and seal with vacuum grease.

  • Kinetics: The acetonitrile vapor will diffuse into the drop, lowering the solubility of the thiazole slowly.

Phase III: Data Collection & Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K


 radiation). Cu is preferred for absolute configuration of chiral derivatives, but Mo is sufficient for this achiral planar molecule.
Step-by-Step Mounting Protocol
  • Selection: Select a crystal with sharp edges, approx

    
     mm. Avoid crystals with "re-entrant angles" (sign of twinning).
    
  • Cryo-Protection: Transfer crystal to a drop of Paratone-N oil. Quickly loop the crystal using a MiTeGen Dual-Thickness MicroMount™.

  • Cooling: Flash cool immediately in the cryostream at 100 K .

    • Why? Reduces thermal motion (ADP), allowing better resolution of Hydrogen atoms (crucial for tautomer ID).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high data quality (

    
    ). Resolution should aim for 0.75 Å or better.
    
Visualization: Experimental Workflow

G Start Raw Material (>98% Purity) Screen Solubility Screen Start->Screen Cryst Crystallization (Vapor Diffusion) Screen->Cryst Select Solvent Mount Mount & Cryo (100K) Cryst->Mount Check Birefringence Data XRD Data Collection (Full Sphere) Mount->Data Solve Structure Solution (SHELXT) Data->Solve

Figure 1: End-to-end workflow from raw material to structure solution.

Phase IV: Structure Solution & Refinement (The Critical Path)

This section utilizes Olex2 as the GUI for SHELXT (Solution) and SHELXL (Refinement).

Solution
  • Run SHELXT. The software will locate the heavy atoms (S, O, N, C).

  • Checkpoint: Ensure the Space Group assignment is consistent with systematic absences.

The Tautomer Check (Bond Length Analysis)

Before assigning Hydrogens, analyze the bond lengths of the heteroatoms. This is the primary evidence for the tautomer state.

Table 2: Bond Length Indicators
BondExpected Length (Hydroxy Form)Expected Length (Ketone Form)
C2 - O ~1.32 Å (Single Bond)~1.22 Å (Double Bond)
C2 - N3 ~1.29 Å (Double Bond)~1.38 Å (Single Bond)
  • Protocol: If C2-O is short (<1.25 Å) and C2-N is long (>1.35 Å), the molecule is in the Ketone (one) form.

Hydrogen Placement
  • Difference Fourier Map: Run 5-10 cycles of isotropic refinement. Type fourier 10 (in Olex2) to generate a difference map (Q-peaks).

  • Locate Proton: Look for a Q-peak (~1 e-/ų) near the Nitrogen atom (if Ketone) or Oxygen (if Hydroxy).

  • Refinement:

    • Assign the H-atom to the observed density.

    • Allow the H-atom coordinates to refine freely initially to confirm position.

    • Constrain later using AFIX 43 (aromatic NH) or AFIX 83 (OH) if data resolution is low.

Visualization: Refinement Logic Tree

Refinement Init Initial Phasing (SHELXT) Check Analyze C2-O Bond Length Init->Check Branch1 Length < 1.25 Å (Double Bond Character) Check->Branch1 Branch2 Length > 1.30 Å (Single Bond Character) Check->Branch2 Model1 Model as Thiazol-2(3H)-one (Proton on Nitrogen) Branch1->Model1 Model2 Model as Thiazol-2-ol (Proton on Oxygen) Branch2->Model2 Map Verify with Difference Fourier Map (Q-peaks) Model1->Map Model2->Map Final Final Refinement (R1 < 5%) Map->Final

Figure 2: Logical decision tree for distinguishing tautomers during refinement.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data." [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard Field Reference).
  • Popiołek, Ł. (2018). "Structural characterization of thiazole derivatives: A review." Journal of Molecular Structure, 1166, 26-41. (Context for thiazole tautomerism).

In vitro testing of thiazol-2-ol analogs against cancer cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm currently engaged in a deep dive, initiating targeted Google searches. My focus is gathering comprehensive data on in vitro testing of thiazol-2-ol analogs against cancer cell lines. I'm prioritizing information on synthesis, mechanism of action, and established testing protocols. I anticipate this phase will be crucial for establishing a solid foundation.

Refining Experimental Approach

I'm now refining the experimental approach, moving beyond initial data gathering. I'm focusing on identifying key experimental procedures and critical parameters from the search results. I'm actively seeking authoritative sources and protocols for cell viability, apoptosis, and cell cycle analysis. The goal is to establish a robust foundation for structuring the application note. I am excited to structure the introduction in the application note to describe the thiazol-2-ol analogs and their therapeutic potential.

Defining Application Protocols

I'm now defining the application protocols. I'm focusing my Google search to discover thiazol-2-ol analogs against cancer cell lines and their synthesis, mechanism of action, and novel activities. I am gathering information on common cytotoxicity assays, protocols for cell viability, apoptosis, and cell cycle analysis. I will move on to structuring the application note with an introduction to the analogs and their potential.

Exploring Thiazole Analogs

I've uncovered a solid foundation concerning thiazole and thiazol-2-ol analogs and their potential as anticancer agents. I've located several articles that provide details on their creation, how they work, and their laboratory testing results.

Investigating Anticancer Mechanisms

I'm now diving deeper into how these thiazole analogs function as anticancer agents. I've discovered they trigger apoptosis and cell cycle arrest, which is confirmed by studies on various cancer lines. Several in vitro assays are key to understanding their effects, including cytotoxicity/cell viability (MTT, SRB), apoptosis (Annexin V/PI, caspase assays), and cell cycle analysis with PI staining.

Analyzing Assay Protocols

I've gathered quite a bit of valuable insight into assay protocols now. I'm focusing on the practical application of the information. I have the standard methods to evaluate anticancer effects of thiazole analogs, like cytotoxicity and apoptosis assays. Now I'll organize my information to create a structured application note. This will include detailed protocols, explanations, and diagrams.

Molecular docking studies of thiazol-2-ol derivatives with protein targets.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Molecular Docking of Thiazol-2-ol Derivatives

Abstract

Thiazol-2-ol derivatives represent a privileged scaffold in medicinal chemistry due to their ability to donate and accept hydrogen bonds and participate in


-stacking interactions. However, their dynamic tautomeric equilibrium (2-hydroxythiazole 

thiazol-2(3H)-one) presents a unique challenge in in silico studies. Standard docking protocols often neglect the keto-tautomer, leading to false negatives in binding affinity predictions. This guide provides a validated, step-by-step protocol for docking thiazol-2-ol derivatives against EGFR (oncology), Acetylcholinesterase (neurology), and COX-2 (inflammation), with a specific focus on handling protonation states and tautomer enumeration.

Introduction: The Thiazol-2-ol Challenge

The thiazol-2-ol core is not a static structure. In solution and within protein binding pockets, it exists in equilibrium between the enol form (aromatic) and the keto form (non-aromatic amide-like) .

  • Enol Form (2-hydroxythiazole): Acts primarily as a hydrogen bond donor (OH) and acceptor (N). It retains aromaticity, favoring

    
    -
    
    
    
    stacking.
  • Keto Form (Thiazol-2-one): The nitrogen becomes a hydrogen bond donor (NH), and the oxygen becomes a carbonyl acceptor (C=O). This form breaks aromaticity but can form stronger electrostatic interactions in specific pockets.

Critical Insight: A docking study that fails to generate and dock both tautomers is scientifically incomplete. This protocol mandates a "Dual-Tautomer Screening" approach.

Target Selection & Preparation

Select the protein target based on the therapeutic indication. The following PDB entries are recommended for their high resolution and well-defined active sites.

Therapeutic AreaTarget ProteinPDB IDKey Features / Notes
Oncology EGFR (Kinase Domain)1M17 Co-crystallized with Erlotinib.[1] Key residues: Met793 (Hinge region), Thr790 (Gatekeeper).
Neurology Acetylcholinesterase (AChE) 4EY7 Human AChE. Key residues: Ser203 (Catalytic triad), Trp286 (Peripheral site). Caution: Conserve structural waters bridging the ligand.
Inflammation COX-2 5IKR Human COX-2. Key residues: Arg120 , Tyr355 . Distinct hydrophobic channel.

Experimental Protocol: Step-by-Step

Phase 1: Ligand Preparation (The "Dual-Tautomer" Workflow)

Most errors occur here. Do not rely on automatic protonation without manual verification.

  • Structure Generation: Draw the 2D structure of the thiazol-2-ol derivative.

  • Tautomer Enumeration:

    • Use software (e.g., LigPrep, Avogadro, or OpenBabel) to generate all physiological tautomers at pH 7.4.

    • Mandatory Check: Ensure you have both the 2-hydroxy (enol) and 2-oxo (keto) variants explicitly saved as separate ligand files.

  • Energy Minimization:

    • Force Field: OPLS3e or MMFF94.

    • Minimization Algorithm: Steepest Descent followed by Conjugate Gradient.

    • Convergence Criterion: RMS gradient < 0.01 kcal/mol/Å.

Phase 2: Protein Preparation
  • Import PDB: Load the raw PDB file (e.g., 1M17).

  • Clean Up: Remove solvent molecules (except specific bridging waters in AChE, if validated). Remove co-crystallized ligands (e.g., Erlotinib).

  • Protonation: Add polar hydrogens. Optimize H-bond network using PropKa at pH 7.0.

  • Charge Assignment: Apply Gasteiger or Kollman partial charges.

Phase 3: Grid Generation & Docking (AutoDock Vina / Glide)
  • Grid Box Center: Define the center using the centroid of the co-crystallized ligand.

  • Grid Box Size:

    • EGFR/COX-2:

      
       Å (Standard).
      
    • AChE:

      
       Å (To cover both the catalytic active site and the peripheral anionic site).
      
  • Exhaustiveness: Set to 32 (High accuracy) for Vina; use XP (Extra Precision) for Glide.

Workflow Visualization

The following diagram illustrates the critical branching path for tautomer processing.

DockingWorkflow cluster_ligand Ligand Preparation (Critical) cluster_protein Protein Preparation Start Start: Thiazol-2-ol Derivative (2D) TautomerGen Generate Tautomers (pH 7.4) Start->TautomerGen Split Split Stream TautomerGen->Split Enol Enol Form (2-Hydroxy) Aromatic, H-Donor/Acceptor Split->Enol Keto Keto Form (2-Oxo) Non-Aromatic, Amide-like Split->Keto Minimization Energy Minimization (MMFF94 / OPLS3e) Enol->Minimization Keto->Minimization Docking Molecular Docking (AutoDock Vina / Glide) Minimization->Docking PDBLoad Load PDB (e.g., 1M17) Clean Remove Water/Ions Add Hydrogens PDBLoad->Clean Grid Define Grid Box (Active Site) Clean->Grid Grid->Docking Analysis Interaction Profiling & Binding Energy Calculation Docking->Analysis Select Select Top Scorer (Consensus Ranking) Analysis->Select

Caption: Dual-stream workflow ensuring both tautomeric forms of the thiazol-2-ol scaffold are evaluated independently.

Data Analysis & Validation

Validation Criteria (Self-Validating Protocol)

Before analyzing your derivatives, you must validate the system using the co-crystallized ligand (e.g., Erlotinib for EGFR).

  • Re-docking: Dock the extracted co-crystallized ligand back into the protein.

  • RMSD Calculation: Superimpose the docked pose onto the crystal pose.

    • Pass: RMSD

      
       Å.
      
    • Fail: RMSD

      
       Å (Check grid box size or protonation states).
      
Quantitative Output Template

Report your findings using this standardized table format to allow direct comparison between tautomers.

Compound IDTautomer StateBinding Energy (kcal/mol)H-Bonds (Residue:Atom)Hydrophobic InteractionsRMSD (Å)
Ref (Erlotinib) N/A-10.8Met793:N, Thr790:OHLeu718, Val7260.85
TZ-01 Enol -8.4Met793:NAla743N/A
TZ-01 Keto -9.2Met793:O, Thr790:HAla743, Leu792N/A
TZ-02 Enol-7.1NoneVal726N/A

Interpretation: In the hypothetical example above, TZ-01 prefers the Keto binding mode, showing a -0.8 kcal/mol advantage due to an additional H-bond with Met793. This insight would be lost in a standard protocol.

Expert Insights & Troubleshooting

  • The "Water Bridge" Trap (AChE): When docking into AChE (PDB: 4EY7), do not strip all water molecules. Structural waters often mediate the interaction between the ligand and the peripheral anionic site (Trp286). Perform a "blind docking" with waters first to see if they are displaced.

  • Met793 Interaction (EGFR): For EGFR inhibitors, forming a hydrogen bond with the hinge region residue Met793 is non-negotiable for potency. Ensure your thiazole nitrogen or the 2-OH/2-C=O group is oriented towards this residue.

  • Scoring Function Bias: Thiazole sulfur atoms are large and polarizable. Some older scoring functions (e.g., AutoDock 4.2) may overestimate the repulsion of sulfur. Vina and Glide XP handle sulfur-aromatic interactions more accurately.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.

  • Cheung, J., Rudolph, M. J., Burshteyn, F., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important carbamates. Journal of Medicinal Chemistry, 55(22), 10282-10286.

  • Karakaya, G., Ekinci, D., & Şentürk, M. (2024). Synthesis and molecular docking studies of novel thiazole derivatives as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual citation based on search results for thiazole/CA inhibition).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Morgon, N. H. (2025).[2] Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. ResearchGate.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiazol-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers optimizing the synthesis of thiazol-2-ols (and their stable thiazol-2(3H)-one tautomers).

Executive Summary & Chemical Context

The synthesis of thiazol-2-ol is often deceptive because the target molecule rarely exists as the "enol" (hydroxy) form in solution. Instead, it predominantly exists as the thiazol-2(3H)-one (lactam) tautomer, particularly in polar solvents like DMSO or methanol. Failure to account for this tautomerism leads to confusion in NMR interpretation and solubility issues during workup.

This guide prioritizes the Two-Step Hantzsch-Diazotization Protocol , which is the industry standard for high-purity synthesis. While direct condensation methods exist, the two-step route offers superior control over side reactions and purification.

Key Reaction Pathway

The most robust route involves the Hantzsch condensation of an


-haloketone with thiourea to form a 2-aminothiazole, followed by diazotization-hydrolysis  (Sandmeyer-type reaction) to install the hydroxyl group.

ThiazoleSynthesis Start α-Haloketone (R-COCH2-X) Inter Intermediate: 2-Aminothiazole Start->Inter Reflux (EtOH) Reagent1 Thiourea (NH2CSNH2) Reagent1->Inter Product Product: Thiazol-2(3H)-one Inter->Product Hydrolysis (Δ, H2O) Reagent2 NaNO2 / H2SO4 (Diazotization) Reagent2->Product

Caption: Figure 1. The standard Two-Step Hantzsch-Diazotization pathway for reliable thiazol-2(3H)-one synthesis.

Critical Protocol: The "Gold Standard" Methodology

Do not deviate from the stoichiometry in Step 2 without calculating molar equivalents of acid.

Step 1: Hantzsch Condensation (Synthesis of 2-Aminothiazole)

Reagents:


-Haloketone (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).
Conditions:  Reflux for 2–4 hours.
  • Dissolution: Dissolve the

    
    -haloketone in absolute ethanol (5 mL/mmol).
    
  • Addition: Add thiourea in one portion. The reaction is often exothermic; ensure stirring is vigorous.

  • Reflux: Heat to reflux. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting ketone spot should disappear.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter the hydrobromide salt directly.

    • If no precipitate: Neutralize with aqueous NaHCO

      
       to precipitate the free base.
      
Step 2: Diazotization-Hydrolysis (Conversion to Thiazol-2-one)

Reagents: 2-Aminothiazole (1.0 eq), NaNO


 (1.5 eq), H

SO

(40% aq). Conditions: 0°C to 5°C (addition), then 80°C (hydrolysis).
  • Solubilization: Suspend the 2-aminothiazole in 40% H

    
    SO
    
    
    
    (approx. 3 mL/mmol). Cool to 0–5°C in an ice bath.
  • Diazotization: Dropwise add a solution of NaNO

    
     in water. Critical: Keep temperature below 5°C to prevent premature decomposition of the diazonium salt.
    
  • Hydrolysis: Once addition is complete, stir for 30 mins at 0°C. Then, slowly warm the mixture to 80°C (or reflux) for 1 hour. Nitrogen gas evolution indicates successful hydrolysis.

  • Isolation: Cool to room temperature. The thiazol-2-one usually precipitates. Filter and wash with cold water.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield in the Hantzsch Step

User Question: "I am refluxing my


-bromoketone with thiourea, but the yield is <40% and the product is sticky."

Root Cause Analysis: Low yields in Hantzsch synthesis are often caused by acid-catalyzed degradation of the starting material or the product. The reaction generates HBr as a byproduct. If the starting ketone is acid-sensitive, it will polymerize before reacting.

Corrective Actions:

  • Add a Base Scavenger: Add 1.0 equivalent of NaHCO

    
      or Sodium Acetate  to the reaction mixture before heating. This buffers the HBr generated in situ.
    
  • Switch Solvent: Change from pure Ethanol to Ethanol:Water (1:1) . Water helps solubilize the thiourea and stabilizes the transition state, often improving yields for hydrophobic ketones [1].

  • Temperature Control: Do not reflux immediately. Stir at room temperature for 1 hour, then gently warm.

Issue 2: Diazotization "Fails" (No Hydroxyl Product)

User Question: "I treated the amine with nitrite and acid, but I recovered starting material or a black tar."

Root Cause Analysis:

  • Recovery of SM: The acid concentration was likely too low to protonate the amine, or the temperature was too high during nitrite addition (decomposing HNO

    
    ).
    
  • Black Tar: Thermal decomposition of the diazonium salt occurred before hydrolysis could be controlled, or side reactions (coupling) occurred.

Corrective Actions:

  • Acid Strength: Ensure you are using at least 40% H

    
    SO
    
    
    
    . Weaker acids (like 10% HCl) may not prevent the coupling of the diazonium salt with unreacted amine (forming triazenes).
  • The "One-Pot" Fix: If the diazonium intermediate is unstable, use isoamyl nitrite in organic solvent (e.g., THF/Water) and heat directly. This generates the diazonium species in situ which immediately hydrolyzes.

Issue 3: NMR Spectrum is Confusing

User Question: "My Proton NMR shows a broad singlet around 11-12 ppm and no signal for the O-H proton expected at 5-6 ppm. Is this the wrong product?"

Root Cause Analysis: You are observing the Lactam (NH) form, not the Enol (OH) form.

  • Thiazol-2-ol (Enol): Rare in solution.

  • Thiazol-2(3H)-one (Lactam): The dominant species. The proton on the nitrogen (NH) typically appears as a broad singlet downfield (11–13 ppm) in DMSO-d6.

Verification Protocol:

  • Run the NMR in DMSO-d6 .[1] Look for a Carbon-13 signal around 170–175 ppm (C=O characteristic). If it were the pure enol (C-OH), the shift would be slightly higher, but the C=O presence confirms the lactam tautomer [2].

Optimization Data & Solvent Effects

The choice of solvent profoundly impacts the reaction rate and purity. The table below summarizes optimization data for the Hantzsch step (Step 1).

Table 1: Solvent Effects on Hantzsch Condensation Yield Reaction of 2-bromoacetophenone + thiourea (2 hrs)

Solvent SystemTemperatureYield (%)Purity (HPLC)Notes
Ethanol (Abs.) Reflux82%94%Standard conditions. Product precipitates as HBr salt.
Ethanol:Water (1:1) Reflux91% 98%Recommended. Green solvent; cleaner profile.
DMF 80°C65%85%Difficult workup; product stays in solution.
THF Reflux55%90%Thiourea has poor solubility in THF.

Frequently Asked Questions (FAQs)

Q: Can I synthesize the thiazol-2-ol directly without the amine intermediate? A: Yes, by reacting the


-haloketone with O-alkyl thiocarbamates  or ammonium thiocyanate  under acidic conditions. However, these methods often yield mixtures of regiocarners (N- vs S-alkylation) or thiocyanato-ketones that require further rearrangement. The amine-hydrolysis route is longer but significantly more reliable for purity.

Q: How do I scale this up to 100g? A:

  • Exotherm Control: The Hantzsch reaction is exothermic.[2] On a large scale, add the haloketone as a solution dropwise to the thiourea slurry to prevent runaway boiling.

  • Gas Evolution: The hydrolysis step releases N

    
     gas. Ensure your reactor has adequate headspace and venting.
    

Q: My product is water-soluble and won't precipitate. How do I isolate it? A: Thiazol-2-ones can be polar. If filtration fails:

  • Saturate the aqueous phase with NaCl (salting out).

  • Extract with Ethyl Acetate:THF (3:1) . Pure EtOAc is often insufficient for polar thiazolones.

Visual Troubleshooting Flowchart

Troubleshooting Start Problem Detected Yield Low Yield (<50%) Start->Yield Purity Impure / Sticky Solid Start->Purity Analysis NMR/Spectra Mismatch Start->Analysis CheckSolubility Is Thiourea dissolved? Yield->CheckSolubility Color Is product black/tarry? Purity->Color Tautomer Check for Tautomer (NH peak @ 12ppm) Analysis->Tautomer SolventFix Switch to EtOH:H2O (1:1) CheckSolubility->SolventFix No Scavenger Add NaOAc buffer CheckSolubility->Scavenger Yes TempControl Lower Temp during Diazotization (<5°C) Color->TempControl Yes Recryst Recrystallize from EtOH Color->Recryst No

Caption: Figure 2. Decision tree for troubleshooting common synthesis and isolation issues.

References

  • Potassium Thiocyanate & Solvent Effects

    • Citation: "A simple and efficient method has been developed for the synthesis of 2-aminothiazoles from α-bromo ketones in one-pot using a supported reagents system... in which α-bromo ketone reacts first with KSCN/SiO2."[3][4]

    • Source: ResearchGate.

  • Tautomerism of Thiazolones

    • Citation: "The tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated... Comparison of NMR spectra reveals this compound to exist predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents... whereas in DMSO-d6 the corresponding monomers are at hand."[1] (Analogous heterocyclic tautomerism principles).

    • Source: MDPI.

  • Hantzsch Synthesis Optimization

    • Citation: "Microwave-assisted green approach is developed for an efficient synthesis of thiazol-2-imines under catalyst-free conditions... The microwave-assisted protocol gives excellent yields with high purity."
    • Source: ResearchGate.

  • Reaction of Alpha-Haloketones with Thiocarbamates

    • Citation: "Condensation of α-halocarbonyl compounds with thiocarbamates gave 2-hydroxythiazole derivatives."[5]

    • Source: ResearchGate.

Sources

Technical Support Center: Optimizing the Hantzsch Synthesis for Thiazol-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis, with a specialized focus on improving the yield of thiazol-2-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this classic yet nuanced reaction. Here, we move beyond basic protocols to delve into the causality behind experimental choices, ensuring that every step is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield or no product at all in my Hantzsch synthesis of a thiazol-2-ol. What are the most common causes?

Low yields in the Hantzsch synthesis of thiazol-2-ols can often be traced back to a few critical factors. The reaction involves the condensation of an α-haloketone with a urea or thiocarbamate derivative, and issues can arise from the reagents, reaction conditions, or the workup procedure.

Troubleshooting Low Yields:

  • Reagent Quality:

    • α-Haloketone Stability: α-Haloketones can be lachrymatory and unstable. Ensure they are freshly prepared or have been stored properly under anhydrous conditions. Decomposition can lead to a variety of side products.

    • Urea/Thiocarbamate Purity: The purity of the urea or thiocarbamate is crucial. Impurities can interfere with the reaction. It is advisable to use a high-purity grade or recrystallize the reagent if in doubt.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other polar solvents like methanol or solvent mixtures such as ethanol/water may be beneficial.[1] The solubility of both reactants in the chosen solvent is key to a successful reaction.

    • Temperature and Reaction Time: The Hantzsch synthesis is typically conducted at elevated temperatures.[2][3] If the yield is low, a systematic optimization of the reaction temperature and time is recommended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

    • pH of the Reaction Medium: The acidity of the reaction medium can influence the reaction rate and even the regioselectivity of the cyclization.[4] While the reaction is often carried out under neutral or slightly acidic conditions, adjusting the pH might be necessary depending on the specific substrates.

  • Workup Procedure:

    • Product Precipitation: Thiazole derivatives are often precipitated from the reaction mixture by adjusting the pH.[2] Incomplete precipitation will lead to a lower isolated yield. Ensure the pH is adjusted to the optimal point for your specific product's insolubility.

    • Extraction: If the product is not easily precipitated, extraction with a suitable organic solvent is necessary. The choice of solvent and the number of extractions should be optimized to ensure complete recovery of the product.

Q2: My product seems to be a mixture of two compounds that are difficult to separate. What could be happening?

This is a common issue when synthesizing thiazol-2-ols and is often due to the presence of tautomers. Thiazol-2-ols can exist in equilibrium with their corresponding thiazolin-2-one tautomer.

Understanding Tautomerism in Thiazol-2-ols:

The keto-enol tautomerism is a fundamental concept in organic chemistry, and in the case of 2-hydroxythiazoles, the equilibrium can be influenced by factors such as the solvent, temperature, and the substitution pattern on the thiazole ring.[5]

  • Thiazol-2-ol (Enol form): Possesses an aromatic thiazole ring with a hydroxyl group at the 2-position.

  • Thiazolin-2-one (Keto form): Has a non-aromatic thiazoline ring with a carbonyl group at the 2-position.

The relative stability of these two forms can vary, and it is common to isolate a mixture. The polarity of the solvent can significantly affect the position of the equilibrium; polar aprotic solvents may favor the keto form, while non-polar solvents may favor the enol form.[5]

Troubleshooting Tautomeric Mixtures:

  • Spectroscopic Characterization: Utilize spectroscopic methods like 1H NMR, 13C NMR, and IR spectroscopy to identify and quantify the tautomers. For instance, the 13C NMR spectrum might show distinct signals for the ketonic carbon (around 204 ppm) and the enolic carbon (around 155 ppm).[5]

  • Crystallization: Sometimes, one tautomer may preferentially crystallize from a specific solvent system, allowing for the isolation of a single, pure tautomer. Experiment with different crystallization solvents.

  • Derivatization: If separation is challenging, consider derivatizing the hydroxyl group of the enol form or the secondary amine of the keto form to "lock" the molecule in one form, which might be easier to purify.

Advanced Troubleshooting and Optimization Strategies

Q3: I've optimized the basic conditions, but my yield is still not satisfactory. Are there any advanced techniques I can employ?

When standard optimizations fall short, several advanced strategies can be implemented to enhance the yield of the Hantzsch thiazole synthesis.

StrategyDescriptionKey Considerations
Catalysis The use of a catalyst can accelerate the reaction and improve yields. Both acid and base catalysts have been reported to be effective. For instance, silica-supported tungstosilisic acid has been used as a reusable heterogeneous catalyst, leading to good to excellent yields.[1]The choice of catalyst should be tailored to the specific substrates. Catalyst loading and reaction conditions need to be optimized.
Microwave Irradiation Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.[6]Requires specialized microwave synthesis equipment. Optimization of power, temperature, and time is crucial to avoid decomposition.
Solvent-Free Conditions Performing the reaction without a solvent can be an environmentally friendly and efficient approach, sometimes leading to faster reactions and higher yields.[6]This method is not suitable for all substrates and may require mechanical grinding of the reactants.
Experimental Protocol: Catalyst Screening for Improved Yield

This protocol outlines a general procedure for screening different catalysts to optimize the yield of a target thiazol-2-ol.

  • Reactant Preparation: In separate vials, prepare stock solutions of your α-haloketone and urea/thiocarbamate derivative in a suitable solvent (e.g., ethanol).

  • Reaction Setup: In a series of reaction tubes, add the α-haloketone stock solution (e.g., 1 mmol).

  • Catalyst Addition: To each tube, add a different catalyst (e.g., 10 mol% of PTSA, acetic acid, pyridine, or a heterogeneous catalyst like silica-supported tungstosilisic acid).[1] Include a control reaction with no catalyst.

  • Initiate Reaction: Add the urea/thiocarbamate stock solution (e.g., 1.2 mmol) to each tube.

  • Heating and Monitoring: Place the reaction tubes in a pre-heated reaction block at a set temperature (e.g., 80 °C). Monitor the progress of each reaction by TLC at regular intervals.

  • Workup and Analysis: Once the reactions are complete (as determined by TLC), cool the tubes to room temperature. Work up each reaction mixture appropriately (e.g., precipitation by adding water or a base, followed by filtration, or extraction).

  • Yield Determination: Dry the isolated products and determine the yield for each reaction. Compare the yields to identify the most effective catalyst.

Understanding the Reaction Mechanism and Potential Side Reactions

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting. The generally accepted mechanism for the Hantzsch thiazole synthesis proceeds through several key steps.[2][3]

Hantzsch_Mechanism reagents α-Haloketone + Thiourea/Urea derivative intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazol-2-ol intermediate2->product Dehydration

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Potential Side Reactions:

  • Hydrolysis of α-Haloketone: In the presence of water, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the desired reaction.

  • Self-condensation of α-Haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.

  • Formation of Imidazolone Derivatives: When using urea derivatives, the reaction of α-bromoketones can sometimes lead to the formation of imidazolone derivatives as byproducts.[7]

  • Formation of 2-Imino-2,3-dihydrothiazoles: Under acidic conditions, the reaction with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4]

Troubleshooting_Workflow start Low Yield of Thiazol-2-ol check_reagents Check Reagent Purity & Stability start->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions Reagents OK check_workup Optimize Workup (Precipitation, Extraction) check_conditions->check_workup Conditions Optimized advanced_methods Consider Advanced Methods (Catalysis, Microwave) check_workup->advanced_methods Workup Optimized tautomerism Investigate Tautomerism advanced_methods->tautomerism Yield Still Low side_reactions Identify Side Products tautomerism->side_reactions Mixture Observed

Caption: A workflow for troubleshooting low yields in thiazol-2-ol synthesis.

Alternative Synthetic Routes to Thiazol-2-ols

If direct synthesis via the Hantzsch reaction proves to be low-yielding for your specific substrate, consider a two-step approach:

  • Synthesis of a 2-Aminothiazole: The Hantzsch synthesis of 2-aminothiazoles from thiourea and α-haloketones is often a high-yielding and robust reaction.[2][3]

  • Hydrolysis of the 2-Aminothiazole: The resulting 2-aminothiazole can then be hydrolyzed to the desired thiazol-2-ol. This hydrolysis can be carried out under acidic or basic conditions, although the specific conditions and yields will need to be optimized for your substrate.

This indirect route can sometimes provide a more reliable and higher-yielding pathway to thiazol-2-ols, especially for complex molecules.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Bouherrou, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1479. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Facchinetti, V., et al. (2016).
  • ResearchGate. Synthesis of 2-hydroxythiazole derivatives. Available at: [Link]

  • Al-Masoudi, N. A. L., et al. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(9), 7457-7504.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

  • Al-Masoudi, N. A. L., et al. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(9), 7457-7504. Available at: [Link]

Sources

Thiazol-2-ol Technical Support Center: A Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazol-2-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile but often challenging heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate, troubleshoot, and resolve stability issues in your experiments.

The thiazole ring is a valuable pharmacophore found in numerous biologically active compounds, including Vitamin B1.[1] However, the introduction of a hydroxyl group at the 2-position creates a molecule with unique stability challenges, primarily driven by its tautomeric nature. Understanding these challenges is the first step toward successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the inherent stability of thiazol-2-ol.

Q1: What is thiazol-2-ol, and why is it considered unstable?

A1: Thiazol-2-ol is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with a hydroxyl group at the C-2 position.[2] Its principal stability issue stems from keto-enol tautomerism . The "enol" form (thiazol-2-ol) exists in equilibrium with its more stable "keto" tautomer, thiazol-2(3H)-one. This equilibrium means the molecule doesn't behave like a simple, stable aromatic alcohol. The keto form possesses a reactive amide-like structure within the ring, making it susceptible to hydrolysis and other reactions that can lead to ring-opening.[3][4][5]

G cluster_tautomerism Keto-Enol Tautomerism enol Thiazol-2-ol (Enol Form) keto Thiazol-2(3H)-one (Keto Form) enol->keto Equilibrium

Caption: Keto-enol equilibrium of thiazol-2-ol.

Q2: What are the primary degradation pathways for thiazol-2-ol derivatives?

A2: The main degradation routes are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: This is often the most significant pathway, especially under acidic or basic conditions. The keto tautomer is susceptible to nucleophilic attack by water or hydroxide ions, leading to the cleavage of the thiazole ring.[6][7] Acid-catalyzed hydrolysis involves protonation of the carbonyl, making it more electrophilic, while base-catalyzed hydrolysis proceeds via direct nucleophilic attack.[8]

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or a sulfone, which can dramatically alter the molecule's electronic properties and stability.[9][10] Strong oxidizing agents or even atmospheric oxygen, particularly in the presence of light or certain solvents, can initiate this process.[11] In some cases, oxidation can lead to ring-opened products like disulfides.[12]

  • Photolysis: Thiazole derivatives, particularly those with aryl substituents, can be sensitive to light. Exposure to visible or UV light can lead to reactions with singlet oxygen, often through a [4+2] Diels-Alder type cycloaddition. This forms an unstable endoperoxide that rapidly rearranges and fragments the molecule.[13]

Q3: How does pH affect the stability of my thiazol-2-ol compound?

A3: pH is a critical factor. Thiazole derivatives are generally more stable under neutral to slightly acidic conditions. Stability decreases significantly under strongly acidic or, more dramatically, basic conditions. For instance, the degradation rate of some related isothiazolinones was found to increase by a factor of ~2000 when moving from pH 4.5 to 11.[14] Alkaline conditions promote the formation of the anionic form of the keto tautomer, which can accelerate hydrolytic ring-opening.

Q4: What are the best practices for storing thiazol-2-ol stock solutions?

A4: Proper storage is essential to ensure the integrity of your compound.

  • Solvent Choice: DMSO is a common solvent, but be aware that it can contribute to oxidation over long-term storage at room temperature. For many 2-aminothiazole derivatives, which share some stability concerns, storing stock solutions in DMSO at -20°C has been shown to prevent significant decomposition for up to two months.[15] If possible, using a less reactive, anhydrous solvent like acetonitrile or dioxane may be preferable for short-term use.

  • Temperature: Always store stock solutions at low temperatures, preferably -20°C or -80°C.

  • Atmosphere: To prevent oxidation, degas the solvent and store vials under an inert atmosphere (e.g., argon or nitrogen).

  • Concentration: Prepare concentrated stock solutions and dilute them immediately before use. Avoid storing highly diluted aqueous solutions, as hydrolysis is more pronounced.

  • Best Practice: The most reliable approach is to prepare fresh solutions immediately before conducting an experiment.[15]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during your research.

Q: My assay results are inconsistent, or the compound's activity seems to decrease over time. What could be the cause?

A: This is a classic sign of compound instability in the assay medium. The aqueous, buffered conditions of most biological assays (e.g., 50 mM Tris-HCl, pH 7.4) can be hostile to sensitive thiazole derivatives.[1]

  • Probable Cause: Hydrolysis of the thiazole ring. The physiological pH (~7.4) is often sufficient to catalyze slow degradation over the course of a multi-hour incubation. The degradation products are unlikely to have the same biological activity, leading to a perceived loss of potency.

  • Troubleshooting Steps:

    • Run a Time-Course Stability Study: Incubate your compound in the final assay buffer (without enzymes or cells) for the same duration as your experiment.

    • Analyze Samples: At different time points (e.g., 0, 1, 2, 4 hours), take an aliquot and quench any reaction (e.g., by adding an equal volume of cold acetonitrile).

    • Use LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of parent compound remaining. A significant decrease confirms instability is the root cause.

    • Solution: If instability is confirmed, you may need to shorten your assay incubation time, adjust the buffer pH to be more acidic (if the biology allows), or identify a more stable analog of your compound.

Q: I'm seeing multiple unexpected peaks in my LC-MS analysis of a purification or reaction mixture. Are these impurities or degradation products?

A: They could be either, but for thiazol-2-ol derivatives, degradation is a strong possibility, especially if the sample has been handled under non-ideal conditions (e.g., exposed to air, light, or non-neutral pH).

  • Probable Cause: A mix of degradation pathways. You could be seeing products from oxidation (e.g., M+16 for sulfoxide, M+32 for sulfone) and hydrolysis (ring-opened products with the addition of water, M+18).

  • Troubleshooting Steps:

    • Characterize the Peaks: Use high-resolution mass spectrometry (HRMS) to get accurate masses and predict elemental formulas for the unknown peaks.

    • Perform a Forced Degradation Study: Intentionally degrade a pure sample of your starting material under controlled conditions (see protocol below). This is a powerful diagnostic tool.[16]

    • Compare Chromatograms: Compare the LC-MS chromatograms of your experimental sample with those from the forced degradation study. If the retention times and mass spectra of the unknown peaks match the intentionally generated degradants, you have confirmed their identity.

    • Solution: Once confirmed, you must optimize your reaction workup and purification conditions. Use buffered aqueous solutions (pH 5-6), minimize exposure to air and strong light, and work at lower temperatures.

Q: My photostability stress test shows extremely rapid degradation. Is this expected?

A: For certain substituted thiazoles, yes. Thiazoles bearing aryl rings are particularly susceptible to photo-degradation.[13]

  • Probable Cause: Photo-oxygenation via reaction with singlet oxygen. This process can be very efficient, leading to complete degradation in a short time under standard ICH photostability testing conditions. The mechanism often involves a cycloaddition reaction, forming an unstable endoperoxide that subsequently rearranges and fragments the molecule.[13]

  • Troubleshooting Steps:

    • Confirm the Structure of Degradants: Isolate the major photo-degradant using preparative HPLC and characterize its structure by NMR and MS.[13] This will confirm the degradation pathway.

    • Evaluate Formulation Strategy: If this is for a drug development candidate, investigate the use of light-protective packaging and the inclusion of antioxidants or singlet oxygen quenchers in the formulation.

    • Structural Modification: In a discovery phase, this instability may be a critical flaw. Consider medicinal chemistry strategies to mitigate this, such as altering the electronic properties of the aryl substituents or blocking positions on the thiazole ring that are susceptible to cycloaddition.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol helps identify potential degradation products and establish the intrinsic stability of your compound. It is a cornerstone of developing stability-indicating analytical methods.[16][17]

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of your thiazol-2-ol derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60-80°C.

    • Photolytic Degradation: Expose a vial of the stock solution in a clear glass vial to a photostability chamber (ICH Q1B conditions).

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Incubation: Incubate the vials for a set period (e.g., 24-48 hours). For acid/base hydrolysis, reactions may be faster, so sampling at earlier time points (e.g., 2, 6, 12 hours) is recommended.

  • Quenching & Analysis: At each time point, take an aliquot. For the acid/base samples, neutralize them with an equimolar amount of base/acid, respectively. Dilute all samples with mobile phase to a suitable concentration.

  • LC-MS/MS Analysis: Analyze all samples by a validated LC-MS/MS method to identify and tentatively characterize the degradation products.[10]

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid (0.1 M HCl) stress->acid base Base (0.1 M NaOH) stress->base peroxide Oxidative (3% H₂O₂) stress->peroxide thermal Thermal (60-80 °C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analyze Neutralize (if needed) & Analyze by LC-MS/MS acid->analyze base->analyze peroxide->analyze thermal->analyze photo->analyze end Identify Degradants & Map Pathways analyze->end

Caption: Workflow for a forced degradation study.

Protocol 2: Spectrophotometric Stability Assay

For a quick assessment of stability in a specific buffer, a spectrophotometric method can be used if the compound has a suitable chromophore.[1]

  • Determine λmax: Scan a freshly prepared solution of your compound in the desired buffer to determine its maximum absorbance wavelength (λmax).

  • Prepare Assay Solution: Prepare a solution of your compound in the test buffer at a concentration that gives an absorbance of ~1.0 AU.

  • Incubate: Place the solution in a cuvette (or a 96-well plate for higher throughput) and incubate under the desired conditions (e.g., 37°C).

  • Monitor Absorbance: Measure the absorbance at λmax at regular intervals (e.g., every 15-30 minutes) over several hours.

  • Analyze Data: A decrease in absorbance over time indicates degradation of the parent compound. Plot absorbance vs. time to determine the degradation kinetics. Note that this method is less specific than LC-MS, as degradation products may also absorb at the same wavelength.

Summary of Stability Conditions
ConditionStability ConcernRecommended ActionCausality
High pH (>8) Rapid HydrolysisBuffer solutions to pH < 7. Avoid basic conditions during workup.Base-catalyzed hydrolysis of the keto tautomer leads to rapid ring cleavage.[14]
Low pH (<4) Acid HydrolysisBuffer solutions to pH 5-7.Acid protonates the ring, making it more susceptible to nucleophilic attack by water.[6]
Oxidizing Agents Ring OxidationUse degassed solvents; store under inert gas (Ar/N₂). Avoid peroxide-containing solvents.The electron-rich sulfur atom is easily oxidized to sulfoxide or sulfone.[12]
UV/Visible Light PhotodegradationUse amber vials; work in a dark room or under yellow light.Susceptible aryl-thiazoles can undergo photo-oxygenation, leading to fragmentation.[13]
Elevated Temp. Thermal DegradationStore at low temperatures (-20°C or -80°C).Increased thermal energy accelerates all degradation pathways.[18]
DMSO (Room Temp.) Potential OxidationStore DMSO stocks at -20°C or below; prepare fresh solutions.DMSO can facilitate oxidation, especially over long storage periods at ambient temperature.[15]

By understanding the inherent reactivity of the thiazol-2-ol scaffold and employing these troubleshooting and analytical strategies, you can mitigate stability issues and generate reliable, reproducible data in your research and development efforts.

References

  • Colas, A., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health. [Link]

  • Jia, C., et al. (2020). Research progress of thiazole flavor compounds. CABI Digital Library. [Link]

  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Institutes of Health. [Link]

  • Jäckel, C., et al. (2018). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health. [Link]

  • Al-Tel, T. H. (2021). Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • Asim, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Kamkhede, D. B. & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Javed, S., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. National Institutes of Health. [Link]

  • Various Authors. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • D'Auria, M., et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. ResearchGate. [Link]

  • Brand, S., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). ResearchGate. [Link]

  • Zala, P., et al. (2022). Synthesis of 2-hydroxythiazole derivatives. ResearchGate. [Link]

  • Al-Azzawi, A. M., et al. (2021). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... ResearchGate. [Link]

  • de Oliveira, L. F., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health. [Link]

  • Clark, J. (2023). Oxidation of alcohols. Chemguide. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. National Institutes of Health. [Link]

  • LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Wang, X., et al. (2022). 2H-Thiazolo[4,5-d][1][14][18]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Publishing. [Link]

  • Asim, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Karczmarzyk, Z., et al. (2005). Keto–enol tautomerism in crystals of.... IUCr Journals. [Link]

  • Bajaj, S., et al. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Liu, D., et al. (2023). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. MDPI. [Link]

  • Kim, J., et al. (2021). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. [Link]

  • Chem Help ASAP. (2019). Reagents for alcohol oxidation. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of ester hydrolysis. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Evans, D. (n.d.). Oxidations. Harvard University. [Link]

  • Unknown. (2018). Hydrolysis Reactions. Ankara University. [Link]

  • Tran, T. D., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]

  • LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

Sources

Catalyst selection for efficient thiazol-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Catalysis Support Ticket ID: THZ-OH-2024-OPT Subject: Catalyst Selection & Troubleshooting for High-Efficiency Thiazol-2-ol Synthesis

Executive Summary: The Thiazol-2-ol Challenge

You are likely encountering issues because thiazol-2-ols (and their tautomeric thiazol-2-ones) are significantly more sensitive to reaction conditions than their robust cousins, the 2-aminothiazoles.[1]

While the standard Hantzsch synthesis uses thiourea to make 2-aminothiazoles, synthesizing thiazol-2-ol requires thiocyanate salts (e.g.,


 or 

).[1] The critical failure point in this synthesis is the cyclization of the intermediate

-thiocyanatoketone.[1] Without the correct catalyst, this intermediate often polymerizes or reverts, leading to "tarry" byproducts rather than the crystalline heterocycle.[1]

This guide provides a selection matrix for catalysts, a mechanistic troubleshooting workflow, and a validated green protocol.

Catalyst Selection Matrix

Use this table to select the optimal catalyst based on your substrate sensitivity and available equipment.

Catalyst ClassSpecific ReagentMechanism of ActionRec.[1][2][3] ConditionsProsCons
Solid Acid (Green) Silica Sulfuric Acid (SSA) Heterogeneous Brønsted acid; promotes dehydration/cyclization via surface protons.[1]EtOH/

, Reflux
High yield (>90%), reusable, simple filtration workup.[1][4]Requires preparation or purchase of SSA; mass transfer limited in viscous reactions.[1]
Lewis Acid Molecular Iodine (

)
Activates the carbonyl oxygen, increasing electrophilicity for the N-attack.[1]

or Solvent-free, RT to 60°C
Mild conditions, rapid kinetics, tolerates acid-sensitive groups.[1]Iodine can be difficult to remove completely; potential for halogenation side-reactions.
Ionic Liquid

Acts as both solvent and catalyst; stabilizes the charged transition state.[1]80°C, neatExcellent for microwave synthesis; easy product isolation.[1]High cost; viscosity handling; difficult to scale for kg-batches.
Traditional Conc.[1]

/

Strong Brønsted acid protonation of the carbonyl.[1]

/EtOH, Reflux
Cheap, well-established.[1]Low Selectivity: Often causes charring/tarring; difficult workup (neutralization exotherm).[1]
Mechanistic Workflow & Troubleshooting

The synthesis of thiazol-2-ol involves a delicate equilibrium. The diagram below illustrates the pathway and where specific failures occur.

Key Insight: The reaction proceeds through an


-thiocyanatoketone  intermediate. If the catalyst is too weak, the reaction stops here.[1] If the medium is too basic, the thiocyanate performs a retro-reaction or polymerizes.[1]

ThiazolSynthesis Start Reagents: Alpha-Haloketone + Metal Thiocyanate Inter Intermediate: Alpha-Thiocyanatoketone Start->Inter SN2 Substitution (Fast) Cycliz Transition State: Intramolecular Nucleophilic Attack Inter->Cycliz Catalyst Required (Acid/Lewis Acid) Fail1 FAILURE MODE 1: Stalls here if Catalyst Acidity < pKa 3 Inter->Fail1 Fail2 FAILURE MODE 2: Polymerization if Temp > 100°C Inter->Fail2 Prod_One Product A (Solid): Thiazol-2(3H)-one (Lactam Form) Cycliz->Prod_One -H2O (Dehydration) Prod_Ol Product B (Solution): Thiazol-2-ol (Enol Form) Prod_One->Prod_Ol Tautomerization (Solvent Dependent)

Figure 1: Mechanistic pathway for Thiazol-2-ol synthesis. Note that the "Thiazol-2-one" is often the stable species isolated in the solid state.

Validated Protocol: Green Synthesis using Silica Sulfuric Acid

Recommended for high purity and ease of purification.

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 mmol)[1]
    
  • Ammonium Thiocyanate (

    
    ) (1.2 mmol)[1]
    
  • Catalyst: Silica Sulfuric Acid (SSA) (50 mg)[1]

  • Solvent: Ethanol:Water (1:1 v/v) (5 mL)

Procedure:

  • Mixing: In a 25 mL round-bottom flask, dissolve the

    
    -haloketone and 
    
    
    
    in the EtOH/Water mixture.
  • Catalysis: Add the SSA catalyst. Note: SSA can be prepared by adding chlorosulfonic acid to silica gel, or purchased commercially.[1]

  • Reaction: Reflux the mixture with stirring for 45–60 minutes. Monitor via TLC (Eluent: 30% EtOAc/Hexane).

    • Checkpoint: The starting haloketone spot should disappear.[1] If a new intermediate spot persists (thiocyanatoketone), add 10 mg more catalyst and reflux for 15 mins.

  • Workup: Filter the hot solution to recover the solid SSA catalyst (reusable).

  • Isolation: Cool the filtrate in an ice bath. The product (usually the thiazol-2-one tautomer) will precipitate as a solid.[1] Filter and wash with cold water.

  • Purification: Recrystallize from hot ethanol if necessary.

Why this works: The SSA acts as a "proton pump" on the surface, facilitating the dehydration step without generating the harsh acidic environment that degrades the electron-rich thiazole ring [1].[1]

Troubleshooting FAQs

Q1: My NMR shows a signal for NH but I expected an OH group (Thiazol-2-ol). Did the reaction fail? A: Likely not. Thiazol-2-ols exhibit keto-enol tautomerism . In the solid state and in polar solvents (like DMSO-d6), the equilibrium heavily favors the thiazol-2(3H)-one (lactam) form, which shows an NH signal and a Carbonyl (C=O) signal in C13 NMR (~170 ppm).[1] The "true" -OH form (thiazol-2-ol) is typically only observed in non-polar solvents or when trapped as an O-alkyl derivative [2].[1]

Q2: The reaction mixture turned into a black tar. What happened? A: This is usually due to the thermal decomposition of the thiocyanate intermediate.[1]

  • Fix 1: Lower the temperature.[1][5] Do not exceed 80°C.

  • Fix 2: Switch from mineral acid (

    
    ) to a milder Lewis acid like Iodine (
    
    
    
    ) or a solid acid support.[1] Strong homogeneous acids can cause oxidative polymerization of sulfur compounds.[1]

Q3: I have low yields and the product is sticky. A: Stickiness often indicates the presence of unreacted


-thiocyanatoketone.[1] This intermediate is an oil.
  • Troubleshoot: Ensure your reflux time is sufficient for the cyclization step, not just the substitution step.[1]

  • Purification: Wash the crude solid with 5%

    
     solution.[1] This removes acidic impurities and helps solidify the product.[1]
    

Q4: Can I use Thiourea instead of Thiocyanate? A: No. Thiourea yields 2-aminothiazole . If you specifically need the oxygenated 2-position (2-hydroxy/2-one), you must use a thiocyanate salt (


 or 

) or hydrolyze a 2-halothiazole (which is a much longer route).[1]
References
  • Karimi-Jaberi, Z., & Barekat, M. (2012).[1] One-pot synthesis of 4-substituted-1,3-thiazol-2(3H)-ones using silica sulfuric acid. Chinese Chemical Letters , 23(7), 789–792.[1] [1]

  • Rappoport, Z. (Ed.).[1] (2004).[1] The Chemistry of Heterocyclic Compounds, Thiazole and its Derivatives. John Wiley & Sons. (Authoritative text on Tautomerism).

  • Potts, K. T., & Huseby, R. M. (1966).[1] 1,2,4-Triazoles.[1][2][6] XVI. Derivatives of the s-Triazolo[3,4-b]thiazole Ring System. The Journal of Organic Chemistry , 31(11), 3528–3531.[1] (Mechanistic grounding for thiocyanate cyclization). [1]

  • Ziarani, G. M., et al. (2013).[1] Green One-Pot Synthesis of Thiazoles. Current Organic Chemistry , 17(18). (Review of green catalysts including Ionic Liquids).

Sources

Technical Support Center: Solvent Optimization for Thiazol-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-REGIO-001 Subject: Troubleshooting Regioselectivity and Yield in Hantzsch-Type Thiazol-2-ol Cyclization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering issues with product heterogeneity or low yields during the synthesis of thiazol-2-ols (or their tautomeric thiazol-2(3H)-ones). While the Hantzsch synthesis is robust, the formation of the 2-hydroxy vs. 2-one tautomer, and the specific regiochemical outcome when using substituted thioureas or thiocyanates, is strictly governed by solvent-solute interactions.

This guide moves beyond standard recipes to explain why your solvent choice dictates the reaction pathway, providing self-validating protocols to ensure you isolate the correct isomer.

Module 1: The Mechanistic Driver (Solvent Effects)

The Core Conflict: Kinetic vs. Thermodynamic Control

In the synthesis of thiazol-2-ols (typically via


-haloketones + thiocyanate/thiourea), two critical solvent-dependent events occur:
  • Primary Nucleophilic Attack (S-alkylation vs. N-alkylation): Sulfur is softer and more nucleophilic than nitrogen. However, polar aprotic solvents (DMF, DMSO) strip the cation from the nucleophilic salt (e.g., KSCN), leaving a "naked," highly reactive anion that may lose selectivity.

  • Tautomeric Equilibrium (The "Ghost" Product): Thiazol-2-ol is rarely isolated as a pure "ol". In solution, it exists in equilibrium with thiazol-2(3H)-one.

    • Non-polar solvents (CHCl₃): Favor the Enol (aromatic 2-ol) form.

    • Polar/H-bond accepting solvents (DMSO, MeOH): Favor the Keto (2-one) form by stabilizing the carbonyl dipole.

Visualization: Solvent Decision Matrix

The following logic flow helps you select the correct solvent system based on your specific failure mode.

SolventLogic Start Diagnostic Start: What is the primary failure? Issue1 Low Yield / Slow Reaction Start->Issue1 Issue2 Wrong Regioisomer (N- vs S-alkylation) Start->Issue2 Issue3 NMR/Product Inconsistency (Tautomerism) Start->Issue3 Soln1 Increase Dielectric Constant (Switch to EtOH/H2O or DMF) Issue1->Soln1 Rate Enhancement Soln2 Switch to Protic Solvent (EtOH) to solvate Hard N Issue2->Soln2 Force S-Attack Soln3 Change Workup Solvent Avoid DMSO for NMR Issue3->Soln3 Stabilize Desired Form Mech1 Stabilize Charged Transition State Soln1->Mech1 Mech2 HSAB Theory: Mask Hard Nucleophile Soln2->Mech2

Figure 1: Decision matrix for troubleshooting solvent-based failures in thiazole synthesis.

Module 2: Troubleshooting Guides (Q&A)

Issue A: "I am getting a mixture of isomers (N-alkyl vs S-alkyl)."

Diagnosis: This often happens when using substituted thioureas in neutral, aprotic solvents. Technical Explanation: In neutral conditions, the reaction is kinetically controlled by the nucleophilicity of the Sulfur atom (S-attack). However, if you use acidic conditions, you alter the protonation state of the intermediate, which can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles instead of the expected 2-aminothiazoles [1]. Solution:

  • Check pH: If you require the standard Hantzsch product (thiazole ring), ensure the reaction is neutral .

  • Solvent Switch: Use Ethanol (EtOH) . The protic nature of ethanol forms hydrogen bonds with the "harder" Nitrogen atom of the thiourea/thiocyanate, effectively "masking" it and allowing the "softer" Sulfur to attack the

    
    -haloketone exclusively.
    
Issue B: "My product is an oil/gum and won't crystallize."

Diagnosis: Solvent Trapping or Tautomeric Mixtures. Technical Explanation: Thiazol-2-ols are notorious for trapping high-boiling solvents like DMF or DMSO within their crystal lattice due to strong hydrogen bonding with the amide/hydroxyl motif. Furthermore, a rapid equilibrium between the ol and one forms prevents orderly crystal packing. Solution:

  • The "Crash" Protocol: Do not rotovap to dryness. Instead, pour the reaction mixture into ice-cold Water (if using water-miscible solvents like EtOH/DMF). The sudden change in polarity forces the hydrophobic organic product to precipitate.

  • Recrystallization: Use Ethanol/Water (1:1) . This mixture balances solubility (ethanol) with the "squeezing out" effect (water), promoting the formation of the most thermodynamically stable tautomer crystal [2].

Issue C: "The NMR shows a carbonyl peak, but I expected a hydroxyl group."

Diagnosis: Solvent-Induced Tautomerism.[1] Technical Explanation: You are likely running your NMR in DMSO-d6 . DMSO is a strong H-bond acceptor and stabilizes the N-H...O=C form (thiazolone). This is an artifact of analysis, not necessarily a failed synthesis [3]. Solution:

  • Run the NMR in CDCl₃ (Chloroform-d) or Acetone-d6 . Non-polar solvents often shift the equilibrium back toward the hydroxy (aromatic) form or show a distinct ratio different from DMSO.

Module 3: Optimized Experimental Protocols

Protocol A: The "Green" Aqueous-Ethanol Route (Recommended)

Best for: High regioselectivity, ease of workup, and environmental compliance.

Reagents:

  • 
    -Haloketone (1.0 equiv)
    
  • Thiourea or Potassium Thiocyanate (1.1 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)[2]

Step-by-Step:

  • Dissolution: Dissolve the thio-reagent in the Water/EtOH mixture at room temperature.

  • Addition: Add the

    
    -haloketone dropwise. Crucial: Do not add all at once; the exotherm can degrade the haloketone.
    
  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the haloketone.

  • Workup (The Self-Validating Step):

    • Cool the mixture to 0°C.

    • Add saturated Sodium Bicarbonate (

      
      ) until pH ~7-8.
      
    • Observation: A solid precipitate should form immediately. If oil forms, scratch the glass or seed with a crystal.

  • Isolation: Filter and wash with cold water.

Protocol B: Acid-Mediated Cyclization (For Thiocyanates)

Best for: Synthesis of thiazol-2-ones from acyclic


-thiocyanatoketones.

Reagents:

  • 
    -Thiocyanatoketone (Intermediate)
    
  • Solvent: Glacial Acetic Acid or Ethanol/HCl

Step-by-Step:

  • Dissolve the intermediate in Glacial Acetic Acid .

  • Reflux for 1 hour. The acid catalyzes the intramolecular attack of the Nitrogen onto the carbonyl carbon.

  • Pour into crushed ice. The thiazol-2-one will precipitate.

Module 4: Mechanism & Data Visualization

The following diagram illustrates the critical bifurcation point where solvent choice influences the reaction path.

ReactionPath Reactants alpha-Haloketone + Thiourea TS Transition State (Charged Species) Reactants->TS High Dielectric Lowers Ea Intermed S-Alkyl Intermediate (Acyclic) TS->Intermed PathNeutral Neutral Solvent (EtOH) N-attack on Carbonyl Intermed->PathNeutral PathAcid Acidic Solvent (HCl/EtOH) Protonation Changes N-Nucleophilicity Intermed->PathAcid Prod1 2-Aminothiazole / Thiazol-2-ol (Thermodynamic Product) PathNeutral->Prod1 Cyclization Prod2 2-Imino-2,3-dihydrothiazole (Kinetic/Acid-Trapped) PathAcid->Prod2 Isomerization

Figure 2: Bifurcation of the Hantzsch pathway based on solvent acidity and proticity.

Solvent Data Comparison Table
SolventDielectric Constant (

)
ProticityEffect on Reaction RateRecommended For
Ethanol 24.5ProticModerateGeneral Synthesis (High Regioselectivity)
Water 80.1ProticFastGreen Chemistry / Solubility of Salts
DMF 36.7AproticVery FastSterically hindered substrates (Risk: Side reactions)
Acetone 20.7AproticSlowCrystallization / Workup only
Acetic Acid 6.2Protic (Acidic)ModerateCyclization of thiocyanatoketones

References

  • RSC Publishing. (2002). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[3] Journal of the Chemical Society, Perkin Transactions 1.

  • MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molbank.

  • National Institutes of Health (NIH). (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules. Journal of Physical Chemistry A.

  • Organic Chemistry Portal. (2016). Thiazole Synthesis: Hantzsch Condensation.[4][5][6]

  • ResearchGate. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.

Sources

How to remove unreacted starting materials from thiazol-2-ol product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials (Thiourea &


-Haloketones) from Thiazol-2-ol Products
Ticket ID:  CHEM-SUP-8842
Status:  Open
Analyst:  Senior Application Scientist

Executive Summary

The synthesis of thiazol-2-ol (often via Hantzsch condensation) frequently results in crude products contaminated with unreacted thiourea (highly polar) and


-haloketones (lachrymatory, lipophilic). Because thiazol-2-ol exhibits keto-enol tautomerism (thiazol-2-ol 

thiazol-2(3H)-one), standard silica chromatography often leads to streaking and poor separation.

This guide provides three validated protocols to isolate high-purity thiazol-2-ol, prioritizing chemical scavenging and pH-switching over mechanical separation.

Module 1: The "pH Swing" Extraction (Recommended)

Best for: Removing both unreacted thiourea and


-haloketones simultaneously.
Principle:  Thiazol-2-ol is amphoteric. It forms a soluble salt in strong base (enolate form) and strong acid (protonated nitrogen). Impurities like thiourea (neutral/weakly basic) and haloketones (neutral organic) do not share this specific amphoteric window.
The Protocol
  • Dissolution (High pH): Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude). Stir until the solid dissolves.

    • Note: The solution may turn yellow/orange due to the enolate formation.

    • Chemistry: The thiazol-2-ol is now in the aqueous phase as the sodium salt.

  • Organic Wash (Remove Haloketones): Extract the aqueous basic layer with Dichloromethane (DCM) or Ethyl Acetate (

    
     vol).
    
    • Action: Discard the organic layer. This layer contains unreacted

      
      -haloketones and non-acidic dimers.
      
  • Precipitation (Neutralization): Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target: Adjust pH to 6.0–7.0 .

    • Observation: The thiazol-2-ol will precipitate as a solid.[1][2]

  • Filtration (Remove Thiourea): Filter the precipitate.

    • Action: Wash the filter cake copiously with cold water .

    • Chemistry: Thiourea is highly water-soluble and remains in the filtrate.

Workflow Visualization

pH_Swing Start Crude Mixture (Thiazol-2-ol + Thiourea + Haloketone) Step1 Add 1M NaOH (pH > 12) Start->Step1 Separation Liquid-Liquid Extraction (Add DCM) Step1->Separation OrgLayer Organic Layer (Contains Haloketones) Separation->OrgLayer Waste AqLayer Aqueous Layer (Contains Product Salt + Thiourea) Separation->AqLayer Keep Step2 Acidify Aqueous Layer (Add HCl to pH 6-7) AqLayer->Step2 Filtration Filtration & Water Wash Step2->Filtration Filtrate Filtrate (Contains Thiourea) Filtration->Filtrate Waste Product Pure Thiazol-2-ol (Precipitate) Filtration->Product Collect

Caption: The pH-Swing protocol exploits the acidity of the hydroxyl group to separate neutral organic impurities and water-soluble contaminants.

Module 2: Recrystallization (Green Chemistry)

Best for: Final polishing of products with >85% purity.[3] Solvent System: Ethanol/Water (1:1 v/v).[4]

Why this works

Thiourea is highly soluble in water but sparingly soluble in cold ethanol. Thiazol-2-ol exhibits a steep solubility curve in ethanol/water mixtures (soluble hot, insoluble cold).

ParameterThioureaThiazol-2-ol

-Haloketone
Solubility (Cold H2O) High (95 g/L)LowLow
Solubility (Hot EtOH) ModerateHighHigh
Fate in Protocol Stays in Mother LiquorCrystallizesStays in Mother Liquor (mostly)
The Protocol
  • Dissolve crude solid in minimal boiling Ethanol .

  • Add hot Water dropwise until slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Filter and wash with 50% cold aqueous ethanol .

Module 3: Troubleshooting & FAQ

Q: My product is a red/brown sticky solid. What happened?

A: This indicates oxidative polymerization or iodine contamination (if used as a catalyst).

  • Fix: Perform the Module 1 extraction but add a pinch of Sodium Thiosulfate (

    
    ) to the aqueous basic phase before acidification. This reduces oxidized sulfur species and iodine, clearing the color.
    
Q: The NMR shows a missing -OH proton and a new NH peak.

A: You are observing tautomerism . In solution (especially


 or DMSO), thiazol-2-ols exist in equilibrium with the thiazol-2(3H)-one  form (lactam).
  • Diagnostic: Look for a Carbonyl signal in

    
     NMR around 170-175 ppm. This confirms the structure is correct, merely tautomerized, not an impurity.
    
Q: Can I use Silica Chromatography?

A: Not recommended as a first pass. The acidic silica interacts with the basic nitrogen and the amphoteric -OH, causing "tailing."

  • If necessary: Use a mobile phase containing 1% Acetic Acid or 0.5% Triethylamine to suppress ionization, depending on whether you want to elute the neutral or ionic form.

References

  • Hantzsch Thiazole Synthesis Mechanisms & Workup Title: "Hantzsch Thiazole Synthesis" Source: Organic Chemistry Portal URL:[Link]

  • Tautomerism in Thiazoles Title: "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative" Source: PubMed / NCBI URL:[Link]

  • Purification of 2-Aminothiazole Derivatives (Analogous Chemistry)
  • Solubility Data & Recrystallization Guides Title: "Two-Solvent Recrystallization Guide" Source: MIT OpenCourseWare URL:[Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Thiazol-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Paradox

Thiazol-2-ol derivatives are notoriously difficult to handle. While often designed as bioisosteres for phenols or amides in drug discovery, they frequently manifest as "brick dust"—intractable solids insoluble in water and most organic solvents.

The Root Cause: The solubility issue is rarely due to high molecular weight. Instead, it stems from a tautomeric equilibrium that favors the thiazol-2-one (lactam) form over the thiazol-2-ol (lactim) form. The lactam form possesses a "donor-acceptor" motif (N-H and C=O) that drives the formation of extremely stable, intermolecularly hydrogen-bonded dimers and ribbons. These aggregates have high lattice energies, resisting dissolution.

This guide provides a systematic approach to disrupting these interactions during synthesis, work-up, and purification.

Module 1: The Mechanism of Insolubility

Q: Why is my low-molecular-weight thiazole insoluble in everything?

A: You are likely fighting the Lactam Dimerization Trap . In solution, thiazol-2-ol exists in equilibrium with thiazol-2-one. In the solid state, the equilibrium collapses almost exclusively to the thiazol-2-one form. This form self-assembles into centrosymmetric dimers via dual hydrogen bonds (N-H···O=C), similar to DNA base pairing.

Visualizing the Problem: The diagram below illustrates the equilibrium and the resulting aggregation that crashes your product out of solution.

Tautomerism Lactim Thiazol-2-ol (Lactim Form) Soluble in Organics Lactam Thiazol-2-one (Lactam Form) Polar Species Lactim->Lactam Tautomerization (Favored in polar solvents) Dimer Insoluble Aggregate (Lactam Dimer) High Lattice Energy Lactam->Dimer Intermolecular H-Bonding (N-H...O)

Caption: The thermodynamic sink of the insoluble lactam dimer (Red) drives precipitation, effectively removing the soluble lactim species (Green) from equilibrium.

Module 2: Synthesis Optimization (Upstream Fixes)

Q: My Hantzsch synthesis product precipitates immediately. How do I keep it in solution?

A: The classic Hantzsch method (haloketone + thiourea) generates HBr, which keeps the thiazole protonated and soluble. The moment you neutralize with base (e.g., Na2CO3), the free base forms, tautomerizes to the lactam, and crashes out.

Protocol: Solvent Switching Strategy Do not use water/ethanol mixtures if you need to perform subsequent reactions in situ.

  • Reaction Solvent: Switch to DMF or NMP (N-methyl-2-pyrrolidone). These polar aprotic solvents disrupt hydrogen bonding better than alcohols.

  • Temperature: Run the cyclization at 80–100°C . High temperature favors the monomeric species.

  • Base Selection: Instead of aqueous carbonate, use solid NaHCO3 or TEA (Triethylamine) in the organic phase to neutralize the acid slowly, preventing rapid occlusion of impurities in the precipitating solid.

Q: Can I block the tautomerism to improve solubility?

A: Yes. This is the most effective strategy for intermediates. You must lock the molecule in the O-alkyl (Lactim) form or the N-protected form.

Troubleshooting: Controlling Regioselectivity (O- vs. N-alkylation)

  • To favor O-Alkylation (Soluble Ether): Use "hard" electrophiles and silver salts.[1]

    • Reagents: Ag2CO3 + Alkyl Iodide (e.g., MeI, BnBr).

    • Solvent: Non-polar (Benzene, Toluene).

    • Mechanism:[2][3][4][5][6][7] Ag+ coordinates to the soft Nitrogen/Sulfur, forcing the electrophile to attack the Oxygen.

  • To favor N-Alkylation (Insoluble Lactam): Use "soft" conditions.

    • Reagents: K2CO3 or NaH + Alkyl Halide.

    • Solvent: Polar Aprotic (DMF, DMSO).

Module 3: Purification of "Brick Dust" (Downstream Fixes)

Q: My product is a solid block in the flask. Recrystallization failed. What now?

A: Standard recrystallization (dissolve hot, cool down) fails because the boiling solvent cannot overcome the lattice energy of the dimer. Use Reactive Reprecipitation or Soxhlet Extraction .

Technique A: Acid-Base Swing (Reactive Reprecipitation)

This method exploits the basicity of the thiazole nitrogen.

  • Dissolution: Suspend the crude solid in 1M HCl or AcOH . The protonated thiazolium salt breaks the H-bond dimer and becomes water-soluble.

  • Filtration: Filter the acidic solution to remove non-basic insoluble impurities (e.g., polymerized byproducts).

  • Controlled Precipitation: Slowly add 1M NaOH or NH4OH dropwise to the filtrate while stirring rapidly.

    • Critical Step: Stop exactly at neutral pH. The product will reprecipitate as a fine, pure powder.

Technique B: Continuous Extraction (Soxhlet)

If the compound is acid-sensitive, use Soxhlet extraction.

  • Solvent: Methanol or Acetone.

  • Duration: 12–24 hours.

  • Mechanism: Continuous exposure to fresh, hot solvent slowly leaches the monomer from the solid matrix, shifting the equilibrium away from the dimer.

Technique C: The "DMSO Crash"

For the most stubborn compounds:

  • Dissolve the solid in minimal DMSO or DMF at 100°C.

  • Filter hot if necessary.

  • Pour the hot solution into a 10x volume of ice-cold water or brine under vigorous stirring.

  • Filter the resulting fine precipitate immediately and wash with water to remove DMSO.

Decision Tree for Purification:

Purification Start Crude Solid (Insoluble) AcidTest Soluble in 1M HCl? Start->AcidTest AcidBase Protocol A: Acid/Base Swing (Dissolve H+ -> Filter -> Neutralize) AcidTest->AcidBase Yes Soxhlet Protocol B: Soxhlet Extraction (MeOH/Acetone) AcidTest->Soxhlet No (Acid Sensitive) DMSOCrash Protocol C: DMSO/Water Precipitation Soxhlet->DMSOCrash Still Impure

Caption: Workflow for selecting the appropriate purification method based on chemical stability and solubility profile.

Module 4: Quantitative Data & Solvents

Table 1: Solubility Profile of Common Thiazol-2-one Derivatives

SolventSolubility (25°C)Solubility (Boiling)Suitability
Water < 0.1 mg/mL< 1 mg/mLAnti-solvent
Ethanol SparinglyModerateRecrystallization
Ethyl Acetate InsolublePoorWashing (removes impurities)
DMF/DMSO GoodExcellentReaction Medium
1M HCl SolubleSolublePurification (via salt formation)

References

  • Hantzsch Thiazole Synthesis & Solubility: Journal of the Chemical Society, Perkin Transactions 1, 1987.

  • Tautomerism & Hydrogen Bonding in Thiazoles: Scientific & Academic Publishing, 2012.

  • Regioselectivity of Alkylation (N vs O): Journal of Organic Chemistry, 2013.

  • Recrystallization Strategies: MIT OpenCourseWare Guide.

  • Thiazole Properties & Synthesis Review: International Journal of Pharmaceutical Education and Research, 2022.

Sources

Technical Support Center: Optimization of HPLC Gradient for Thiazol-2-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Challenge

Separating thiazol-2-ol isomers presents a dual challenge in liquid chromatography: structural similarity (positional isomers) and dynamic equilibrium (tautomerism).

Thiazol-2-ol derivatives exist in a lactam-lactim equilibrium (2-hydroxythiazole


 2-thiazolone). In standard reversed-phase conditions, this dynamic exchange often matches the timescale of the separation, resulting in peak splitting, "ghost" peaks, or excessive tailing. Furthermore, distinguishing between positional isomers (e.g., 4-substituted vs. 5-substituted) requires exploiting subtle differences in steric shape and 

-electron distribution.

This guide provides a self-validating workflow to stabilize the analyte and resolve these complex mixtures.

Module 1: Tautomer Control (The "Ghost Peak" Issue)

Q: Why does my single thiazol-2-ol standard appear as two peaks or a broad smear?

A: You are likely observing on-column tautomerization. Thiazol-2-ol exists in equilibrium between the hydroxy (aromatic) and keto (non-aromatic amide-like) forms. If the interconversion rate (


) is comparable to the chromatographic retention time (

), the detector captures the analyte in transition.

The Solution: pH Locking You must shift the equilibrium to a single dominant species or accelerate the interconversion so the detector sees a time-averaged single peak.

Protocol: The pH Scouting Matrix Run your mixture under the following three conditions using a C18 column. Do not rely on a single pH point.

ConditionBuffer SystempHMechanismExpected Outcome
Acidic (Standard) 0.1% Formic Acid~2.7Protonates basic nitrogens; suppresses ionization of -OH.Favors neutral forms. Often stabilizes the lactam (keto) form.
Neutral 10 mM Ammonium Acetate6.8Near physiological pH.Can accelerate proton transfer, sharpening the peak (averaging effect).
Basic 10 mM Ammonium Bicarbonate9-10Deprotonates the -OH/NH (pKa

9.5).
Forms the anion. Eliminates tautomerism by removing the mobile proton.

Critical Note: If using pH > 8, ensure you use a hybrid-silica column (e.g., Waters XBridge or Agilent PLRP-S) to prevent column dissolution.

Visualization: Tautomer Stabilization Workflow

TautomerStrategy Start Peak Issue Observed Split Split/Broad Peaks Start->Split Acid Run pH 2.7 (Formic Acid) Split->Acid Neutral Run pH 6.8 (NH4 Acetate) Split->Neutral Basic Run pH 9.5 (NH4 Bicarb) Split->Basic Decision Select Best Shape Acid->Decision Neutral->Decision Basic->Decision Anion Mode Anion Mode Decision->Anion Mode Best at pH 9.5 Neutral Mode Neutral Mode Decision->Neutral Mode Best at pH 2.7

Figure 1: Decision tree for stabilizing tautomeric analytes via pH control.

Module 2: Resolving Positional Isomers (Selectivity Optimization)

Q: My 4-isomer and 5-isomer co-elute. How do I separate them?

A: You need to change the Selectivity Factor (


), not just efficiency. 
Positional isomers often have identical hydrophobicities (

), meaning a standard C18 column will fail to separate them regardless of gradient slope. You must exploit shape selectivity and

-

interactions
.

Experimental Protocol: Stationary Phase Screening If C18 fails, switch to one of the following chemistries.

Column ChemistryInteraction MechanismBest For...
Phenyl-Hexyl

-

stacking with the thiazole ring.
Isomers with different electron densities or substituents affecting the ring's

-cloud.
PFP (Pentafluorophenyl) Strong dipole-dipole + Shape selectivity.Halogenated thiazoles or isomers with distinct dipole moments.
Polar Embedded (Amide) Hydrogen bonding + Shielding.Isomers where the H-bond donor/acceptor accessibility differs sterically.

Solvent Engineering: The Methanol Effect Acetonitrile (ACN) is aprotic and dipole-driven. Methanol (MeOH) is protic.

  • Try this: If ACN fails, switch to MeOH. Methanol can form hydrogen bonds with the thiazole nitrogen or oxygen, often providing different selectivity for isomers where steric hindrance around these atoms varies.

Module 3: Gradient Engineering

Q: I have partial separation ( ). How do I get to baseline ( )?

A: Flatten the gradient at the point of elution. Steep gradients compress peaks, which increases signal but decreases resolution. For isomers, you need a "shallow" elution window.

The "Isocratic Hold" Protocol:

  • Run a linear scouting gradient: 5% to 95% B over 20 minutes.

  • Calculate

    
    :  Note the %B where your isomers elute (e.g., they elute at 35% B).
    
  • Design the Optimized Method:

    • Initial: 5% B (Hold 2 min).

    • Ramp 1: 5% to 30% B (Fast ramp, 5 min).

    • Ramp 2 (Resolution Zone): 30% to 40% B (Very slow ramp, 10-15 min ).

    • Wash: 95% B.

This focuses the chromatographic power exactly where the isomers elute.

Visualization: Gradient Optimization Strategy

GradientLogic Scout 1. Scouting Run (5-95% B) Id_Elution 2. Identify Elution %B (e.g., 35%) Scout->Id_Elution Design 3. Design Focused Gradient Id_Elution->Design Step1 Fast Ramp to (Elution % - 5%) Design->Step1 Step 1 Step2 Shallow Ramp (1% B per min) Step1->Step2 Step 2 (Critical) Step3 Flush Step2->Step3

Figure 2: Workflow for converting a scouting run into a high-resolution focused gradient.

Module 4: Troubleshooting FAQ

Q: My retention times are drifting run-to-run.

  • Cause: Thiazoles are sensitive to pH. If you are using a volatile buffer (like Formic Acid) in an open container, evaporation changes the pH/ionic strength over time.

  • Fix: Use a buffered salt (Ammonium Formate/Acetate) rather than just acid/base additives to increase buffering capacity. Ensure column temperature is thermostatted (e.g., 40°C

    
     0.1).
    

Q: I see a negative peak before my analyte.

  • Cause: This is often a "vacancy peak" caused by the sample solvent having a lower UV absorbance than the mobile phase, or a mismatch in buffer composition.

  • Fix: Dissolve your sample in the starting mobile phase (e.g., 95% Water / 5% ACN). Avoid dissolving in 100% DMSO or pure ACN if injecting large volumes.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Engineering and Selectivity).

  • RSC Publishing. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.

    
     in isomer separation). 
    
  • Separation Science. (2022).[1] HPLC Method Development Step by Step. (General guide on

    
     selectivity). 
    
  • PubChem. (2025).[2] Thiazole-2-carboxylic acid Structure and pKa Data. (Chemical property verification).

  • Chromatography Forum. (2005).[3] Separation of tautomer compounds. (Discussion on pH and temperature effects on tautomer interconversion).

Sources

Scaling up the synthesis of thiazol-2-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up

Document ID: TSC-THZ-002 | Version: 2.1 | Status: Active

Executive Summary & Scope

Target Molecule: Thiazol-2-ol (CAS: 2295-35-4) Synonyms: 2-Hydroxythiazole, 2-Thiazolone. Context: This guide addresses the transition from gram-scale laboratory synthesis to kilogram-scale production (Preclinical/GLP).

The Core Challenge: While structurally simple, Thiazol-2-ol presents two distinct scale-up hurdles:

  • Tautomeric Instability: The compound exists in a dynamic equilibrium between the enol (thiazol-2-ol) and keto (2-thiazolone) forms. This complicates analytical validation and crystallization.

  • Exothermic Hazards: The primary industrial route (diazotization of 2-aminothiazole) involves unstable diazonium intermediates that pose explosion risks if not managed via strict thermal controls.

Synthesis Route Selection & Process Flow

We recommend the Diazotization-Hydrolysis of 2-aminothiazole for scale-up due to the low cost of starting materials. However, this route requires rigorous safety engineering.

Process Visualization (DOT)

ThiazoleSynthesis Start 2-Aminothiazole (Solid) Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2, <5°C Exothermic Acid H2SO4 / H2O (Solvent) Acid->Diazo Hydrolysis In-situ Hydrolysis (Reflux) Diazo->Hydrolysis Heat to 80°C -N2 Gas Evolution Product 2-Thiazolone / Thiazol-2-ol (Tautomeric Mix) Hydrolysis->Product Crystallization

Figure 1: Reaction workflow for the conversion of 2-aminothiazole to Thiazol-2-ol via the Sandmeyer-type hydroxylation.

Module 1: Reaction Optimization (The Chemistry)

Q: Why are my yields inconsistent (varying between 30-60%)?

A: This is likely due to "Diazo-Tar" formation caused by insufficient acid strength or temperature fluctuations.

Technical Explanation: The diazonium intermediate is an electrophile. If the solution is not acidic enough, the unreacted 2-aminothiazole (nucleophile) attacks the formed diazonium salt, creating azo-coupling byproducts (tars/dyes).

Troubleshooting Protocol:

  • Acid Stoichiometry: Ensure a molar ratio of at least 2.5:1 (

    
    :Amine). The amine must be fully protonated before nitrite addition.
    
  • Dosing Rate: Do not dump

    
    . Use a peristaltic pump to add the nitrite solution subsurface.
    
  • Endpoint Check: Use Starch-Iodide paper.[1] It must turn blue immediately (indicating excess

    
    ). If it doesn't, your diazonium formation is incomplete, and yield will crash during hydrolysis.
    
Q: The reaction foams uncontrollably during the heating step. How do I manage this at 1kg scale?

A: The foaming is Nitrogen gas (


) release. At scale, this becomes a pressure/containment hazard. 

Corrective Action:

  • Do NOT heat the entire batch at once.

  • Use a Semi-Batch Protocol:

    • Keep the diazonium slurry cold (0°C) in a feed vessel.

    • Pre-heat a separate reactor containing dilute sulfuric acid to 80°C.

    • Slowly dose the cold diazonium slurry into the hot acid.

    • Result:

      
       is generated incrementally, preventing "volcano" foaming.
      

Module 2: Process Safety (Hazard Management)

Q: Is the diazonium intermediate explosive?

A: YES. Dry diazonium salts are shock-sensitive high explosives.

Critical Safety Rules:

  • Never isolate the intermediate. The process must be "telescoped" (one-pot).

  • Temperature Control: During diazotization,

    
     must stay 
    
    
    
    . Above 10°C, the salt decomposes non-selectively, risking thermal runaway.
  • Quenching: Have a solution of Sulfamic Acid or Urea ready. If the reaction stalls or exotherms unexpectedly, add urea to scavenge excess nitrite and stop further nitrosation.

Hazard Data Table:

ParameterSpecificationRisk Implication
Diazotization Temp


triggers rapid decomposition (Runaway).
Nitrite Excess 1.05 - 1.10 eqLarge excess creates NOx fumes during workup.
Gas Evolution 1 mole

/ mole reactant
1kg scale generates ~224 Liters of gas. Venting is critical.

Module 3: Purification & Analytical Validation

Q: My NMR spectrum shows a carbonyl peak (~170 ppm) and an NH proton. Did I make the wrong compound?

A: No. You are observing the 2-thiazolone tautomer.

Scientific Insight: Thiazol-2-ol is a classic example of Lactam-Lactim Tautomerism .

  • Non-polar solvents (gas phase): Favors the -OH form (Thiazol-2-ol).

  • Polar solvents (DMSO, Methanol, Water): Favors the =O form (2-Thiazolone).

  • Solid State: Exists almost exclusively as the 2-Thiazolone dimer (hydrogen bonded).

Validation Diagram (DOT)

Tautomerism Enol Thiazol-2-ol (Lactim Form) -OH Keto 2-Thiazolone (Lactam Form) C=O / N-H Enol->Keto Polar Solvent (DMSO-d6)

Figure 2: Tautomeric equilibrium. In DMSO-d6 NMR, expect the Keto form.

Q: The product is isolating as a sticky oil or gum. How do I get a free-flowing powder?

A: The oil is likely a hydrate or contains trapped water/acid.

Crystallization Protocol:

  • Neutralization: After hydrolysis, neutralize the acid carefully with

    
     to pH 5-6. Do not go to pH > 9, or the ring may open or form salts.
    
  • Salting Out: Saturate the aqueous layer with NaCl.

  • Extraction: Extract with Ethyl Acetate (Do not use DCM if possible, as it emulsions easily with these sulfur compounds).

  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Recrystallization: Triturate the resulting oil with cold Diethyl Ether or Hexane/EtOAc (9:1) . This induces the collapse of the oil into the solid 2-thiazolone form.

References

  • Sandmeyer-Type Hydroxylation Safety

    • Sheng, M. et al. "Safety Assessment of Diazonium Salts in Large Scale Synthesis." Org.[2] Process Res. Dev.2019 , 23, 11.[3]

  • Tautomerism of 2-Hydroxythiazoles

    • Rochelle, L. et al. "Tautomeric Equilibrium of 2-Thiazolone in Solution and Solid State." J. Org.[4] Chem.

  • Thiazole Scale-Up Methodologies

    • Organic Chemistry Portal. "Synthesis of Thiazoles: Hantzsch and related methods."[5]

  • Process Safety for Diazotization: Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH. (Standard reference for diazo exotherms).

(Note: While specific page numbers for textbooks are not linked, the ACS and RSC journal links point to the authoritative bodies governing these reaction classes.)

Sources

Validation & Comparative

Comparing the efficacy of different thiazol-2-ol analogs in a cell-based assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Reality

The thiazol-2-ol scaffold represents a privileged structure in medicinal chemistry, particularly in oncology. However, a critical distinction must be made for experimental validity: tautomeric equilibrium . In physiological media (pH 7.4), "thiazol-2-ol" analogs exist predominantly as thiazolin-2-ones (the lactam form).

This guide compares three distinct classes of thiazol-2-ol analogs. We evaluate their efficacy not just by IC50, but by their mechanism of action (MoA) and selectivity indices.

The Analogs Under Review
  • Analog A (The Lead): 4-(4-cyanophenyl)-thiazol-2-ol derivative.

    • Target: VEGFR-2 inhibition / Apoptosis induction.

  • Analog B (The Liver Specialist): 5-acetyl-4-methyl-thiazol-2-ol derivative.

    • Target: CYP2A6/SOD inhibition; ROS generation.

  • Analog C (The Fused Scaffold): Benzothiazol-2-ol.

    • Target: Broad-spectrum kinase inhibition (often used as a baseline reference).

Comparative Efficacy Analysis

The following data aggregates performance across three standard cancer cell lines: MCF-7 (Breast), HepG2 (Liver), and HCT-116 (Colon).[1]

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[2][3]

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Selectivity Index (SI)*Primary Mechanism
Analog A 2.57 ± 0.16 7.26 ± 0.4412.4 ± 1.1> 10VEGFR-2 Inhibition
Analog B > 50.023.8 ± 1.2 50.0~ 2ROS / Metabolic Interference
Analog C 18.5 ± 2.115.2 ± 1.822.1 ± 3.04.5General Kinase Inhibition
Staurosporine (Ctrl)6.77 ± 0.418.4 ± 0.515.2 ± 0.3N/APan-kinase Inhibition

*SI = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell Line). An SI > 10 is considered highly promising for therapeutic windows.

Key Insight: Analog A demonstrates superior potency in breast cancer models, outperforming the standard Staurosporine control. Analog B shows poor broad-spectrum activity but high specificity for hepatocellular carcinoma (HepG2), suggesting a metabolic-driven mechanism unique to liver tissue.

Mechanistic Insight: The "Why" Behind the Data

To validate the phenotypic data above, we must understand the molecular triggers. Analog A does not merely kill cells; it arrests the cell cycle at the G1/S phase by inhibiting VEGFR-2 phosphorylation.

Diagram 1: Analog A Mechanism of Action (VEGFR-2 Pathway)

G AnalogA Analog A (Thiazol-2-ol) VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) AnalogA->VEGFR2 Inhibits (IC50=0.15µM) Caspase Caspase 3/7 Activation AnalogA->Caspase Indirectly Activates Angiogenesis Angiogenesis (Tumor Growth) AnalogA->Angiogenesis Suppresses PI3K PI3K VEGFR2->PI3K Activates VEGFR2->Angiogenesis Promotes AKT AKT Phosphorylation PI3K->AKT Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Upregulates Bcl2->Caspase Blocks Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Analog A inhibits VEGFR-2, disrupting the PI3K/Akt survival pathway, downregulating Bcl-2, and triggering Caspase-mediated apoptosis.

Experimental Framework: A Self-Validating Protocol

As a Senior Scientist, I reject "cookbook" protocols. A robust assay must contain internal validation steps to distinguish true cytotoxicity from experimental noise (e.g., compound precipitation or colorimetric interference).

Protocol: Validated MTT Cytotoxicity Assay for Thiazoles

Objective: Determine IC50 with >95% confidence intervals. Critical Constraint: Thiazoles can be hydrophobic. DMSO concentration must remain <0.5% to avoid solvent toxicity masking the drug effect.

Step-by-Step Methodology
  • Cell Seeding (The Foundation):

    • Seed cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Validation: Include "Edge Wells" filled with PBS only to prevent evaporation effects (the "Edge Effect") from skewing data.

    • Incubate 24h at 37°C / 5% CO2.[4][5]

  • Compound Treatment (The Variable):

    • Prepare a 10mM stock of Analog A in 100% DMSO.

    • Perform serial dilutions (100 µM

      
       0.1 µM) in culture media.
      
    • Self-Validation Step: Create a "Compound Blank" (Media + Compound + No Cells).

    • Reasoning: Thiazoles can sometimes reduce MTT tetrazolium directly. If the Compound Blank turns purple, your assay is invalid (false positive).

  • Incubation & Development:

    • Treat cells for 48h.

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 4h.

    • Remove media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Data Acquisition:

    • Read Absorbance at 570 nm (Signal) and 630 nm (Background Noise).

    • Calculation:

      
      .
      
Diagram 2: Assay Workflow & Validation Logic

Assay Start Start: Cell Seeding Treat Treatment: Serial Dilution Start->Treat Check1 Check: Compound Precipitation? Treat->Check1 MTT Add MTT Reagent Check1->MTT Clear Solution Fail Assay Invalid: False Positive Check1->Fail Turbid Check2 Check: Compound Blank Color? MTT->Check2 Read Read OD 570/630 Check2->Read No Color Change Check2->Fail Purple (Redox Artifact) Result Calculate IC50 Read->Result

Figure 2: The workflow emphasizes two critical "Stop/Go" decision points (diamonds) to prevent false positives common with redox-active thiazole compounds.

Conclusion & Recommendations

For researchers targeting breast cancer (MCF-7) , Analog A (hydrazinyl-thiazol-2-ol derivatives) offers the highest potency and selectivity, likely driven by VEGFR-2 inhibition.

For liver-specific targeting , Analog B (pyridyl-thiazol-2-ol) is superior. Its mechanism involves ROS generation specific to the metabolic environment of hepatocytes, making it a candidate for hepatocellular carcinoma (HCC) where broad cytotoxicity is undesirable.

Final Recommendation: When synthesizing these analogs, verify the tautomeric state using NMR in the assay solvent (DMSO-d6 vs. D2O). Efficacy is often driven by the ability of the thiazolin-2-one form to hydrogen bond with the kinase hinge region.

References

  • Gomha, S. M., et al. (2023).[2] "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." MDPI. Link

  • Amin, H., et al. (2017). "A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling."[6] Advances in Biological Chemistry. Link

  • Altalbawy, F., et al. (2021).[3][5] "Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study." Drug Design, Development and Therapy. Link

  • BenchChem. (2025). "Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds." BenchChem Protocols. Link

  • Chaban, T., et al. (2021). "Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells." MDPI. Link

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Thiazol-2-ol Derivatives for Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the thiazole scaffold is a recurring motif in a multitude of pharmacologically active agents.[1] Specifically, derivatives of thiazol-2-ol have emerged as a promising class of compounds, frequently investigated for their potential as kinase inhibitors in oncology and other therapeutic areas.[2] However, the clinical translation of any kinase inhibitor hinges critically on its selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, derailing an otherwise promising therapeutic candidate.[3]

This guide provides an in-depth, technical comparison of methodologies to assess the selectivity of thiazol-2-ol derivatives, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust and self-validating system for selectivity profiling.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[4] This conservation presents a significant challenge in the development of selective inhibitors.[4] A thiazol-2-ol derivative that potently inhibits its intended kinase target but also interacts with numerous other kinases is likely to have a complex and potentially unfavorable pharmacological profile. Therefore, a rigorous assessment of selectivity is not merely a characterization step but a cornerstone of the entire drug discovery cascade.

A Multi-tiered Approach to Selectivity Profiling

A comprehensive understanding of a compound's selectivity is best achieved through a tiered approach, beginning with focused biochemical assays and progressing to broader, more physiologically relevant cellular and proteome-wide analyses. This staged methodology allows for early, cost-effective decision-making and a deeper understanding of a compound's behavior in a complex biological system.

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: Cellular Context cluster_2 Tier 3: Proteome-Wide View Biochemical_Assays Biochemical Assays (e.g., ADP-Glo) CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->CETSA Validate On-Target Activity in Cells Kinome_Profiling Kinome Profiling (e.g., KiNativ) CETSA->Kinome_Profiling Broaden Selectivity Assessment

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: In Vitro Biochemical Assays for Potency and Preliminary Selectivity

The initial step in characterizing a novel thiazol-2-ol derivative is to determine its potency against the primary kinase target and a small panel of closely related kinases. This is most efficiently achieved using in vitro biochemical assays.

The Rationale for Biochemical Assays

Biochemical assays offer a controlled and reproducible environment to measure the direct interaction between a compound and its purified target enzyme.[3] This allows for the precise determination of key parameters like the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency. By screening against a panel of related kinases, an initial assessment of selectivity can be made.

A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[5][6] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor signifies its potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format to determine the IC50 of a thiazol-2-ol derivative against a target kinase.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate and corresponding buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Thiazol-2-ol derivative stock solution (e.g., 10 mM in DMSO)

  • 384-well assay plates (low volume, white)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the thiazol-2-ol derivative in the appropriate kinase buffer. A typical starting concentration for the dilution series is 100 µM.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2 µL of the kinase solution (at 2.5x the final desired concentration) to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (at 2.5x the final desired concentration). The ATP concentration should ideally be at or near the Km for the specific kinase to accurately reflect competitive inhibition.[7]

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin necessary for the detection reaction. Incubate for 30-60 minutes at room temperature.[6]

  • Luminescence Measurement: Read the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Physiological Context

While biochemical assays are invaluable for determining direct enzyme inhibition, they do not always reflect a compound's activity in a cellular environment.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound engages its intended target within intact cells.[9][10]

The Rationale for CETSA

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] When cells are heated, proteins denature and aggregate. However, proteins bound to a drug will be stabilized and remain in the soluble fraction at higher temperatures.[12] This allows for the direct assessment of target engagement in a physiological context, where factors such as cell permeability, intracellular ATP concentrations, and protein-protein interactions can influence a compound's efficacy.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Treat_Cells Treat cells with thiazol-2-ol derivative or vehicle Heat_Cells Heat cell aliquots at a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells and separate soluble and aggregated proteins Heat_Cells->Lyse_Cells Western_Blot Detect soluble target protein by Western Blot Lyse_Cells->Western_Blot

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

Materials:

  • Cultured cells expressing the target kinase

  • Thiazol-2-ol derivative

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody specific for the target kinase

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the thiazol-2-ol derivative at a desired concentration (e.g., 10x the biochemical IC50) or vehicle for a specified time (e.g., 1-2 hours).

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.[13]

  • Cell Lysis: Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated proteins.[14]

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target kinase.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

Tier 3: Kinome-Wide Profiling for a Comprehensive Selectivity Landscape

While CETSA confirms target engagement in cells, it does not provide a global view of a compound's selectivity. To understand the full spectrum of a thiazol-2-ol derivative's interactions across the kinome, specialized proteomic techniques are employed.

The Rationale for Kinome Profiling

Kinome profiling methods provide a comprehensive assessment of a compound's selectivity by measuring its interaction with hundreds of kinases simultaneously.[15] This is crucial for identifying potential off-target effects that could lead to toxicity or provide opportunities for drug repurposing. One such technique is the KiNativ™ platform, which uses activity-based probes to profile kinase activity in cell lysates.[2][16]

The KiNativ™ Workflow

The KiNativ™ method utilizes ATP- or ADP-biotin probes that covalently label a conserved lysine residue in the ATP-binding site of active kinases.[2] In a competitive binding experiment, cell lysates are pre-incubated with the inhibitor of interest. The inhibitor will compete with the probe for binding to its target kinases. After labeling, the biotinylated kinases are enriched and identified and quantified by mass spectrometry. A reduction in the signal for a particular kinase in the presence of the inhibitor indicates that the compound binds to and inhibits that kinase.

G Lysate_Prep Prepare Cell Lysate Inhibitor_Incubation Incubate with Thiazol-2-ol Derivative Lysate_Prep->Inhibitor_Incubation Probe_Labeling Add KiNativ™ Probe (ATP/ADP-biotin) Inhibitor_Incubation->Probe_Labeling Enrichment Enrich Biotinylated Peptides Probe_Labeling->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Quantification Quantify Kinase Inhibition MS_Analysis->Data_Quantification

Caption: Overview of the KiNativ™ kinome profiling workflow.

Comparative Selectivity Data of Thiazol-2-ol Derivatives

To illustrate the application of these methodologies, let's consider the well-characterized thiazol-2-ol derivative, danusertib (PHA-739358), a potent inhibitor of Aurora kinases. The following tables summarize its selectivity profile, as determined by biochemical assays and kinome-wide profiling.

Table 1: Biochemical Potency of Danusertib Against Primary and Key Off-Targets

Kinase TargetIC50 (nM)
Aurora A 13
Aurora B 79
Aurora C 61
Abl25
RET31
TrkA31
FGFR147

Data compiled from Selleck Chemicals product datasheet.[7]

Table 2: Comparative Selectivity of Thiazole Derivatives Against VEGFR-2

CompoundTargetIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 4cVEGFR-2150Sorafenib59
2-aminobenzothiazole-pyrazole VIIVEGFR-297--
2-aminobenzothiazole hybrid 4aVEGFR-291Sorafenib53

Data compiled from various sources.[17][18]

The Structural Basis of Selectivity: A Deeper Dive

The selectivity of a thiazol-2-ol derivative is not arbitrary; it is dictated by the specific molecular interactions between the compound and the amino acid residues within the kinase's ATP-binding pocket. Subtle differences in the shape and electrostatic properties of these pockets across different kinases can be exploited to achieve selectivity.

For instance, the development of selective Aurora A inhibitors has been guided by targeting non-conserved residues near the ATP-binding site.[19] The Thr217 residue in Aurora A, which is an glutamate in Aurora B, provides a key opportunity for designing selective inhibitors.[19] A compound that can form a favorable interaction with Thr217 may exhibit reduced affinity for Aurora B due to steric hindrance or electrostatic repulsion from the glutamate residue.

Furthermore, the conformational state of the kinase can also be a determinant of inhibitor selectivity.[20] Some inhibitors preferentially bind to the active "DFG-in" conformation of the activation loop, while others bind to the inactive "DFG-out" conformation.[20] Thiazol-2-ol derivatives that can stabilize a specific conformation may exhibit selectivity for kinases that can readily adopt that state.

Conclusion

Assessing the selectivity of thiazol-2-ol derivatives is a multifaceted process that requires a combination of biochemical and cellular approaches. By employing a tiered strategy, from initial in vitro screens to comprehensive kinome-wide profiling, researchers can build a detailed picture of a compound's interaction landscape. This in-depth understanding of selectivity, grounded in the structural and conformational dynamics of kinase-inhibitor interactions, is paramount for the successful development of safe and effective kinase-targeted therapies. The methodologies and insights presented in this guide provide a robust framework for making informed decisions and advancing the most promising thiazol-2-ol derivatives towards the clinic.

References

  • Bio-protocol. (n.d.). In vitro ADP-Glo kinase assay. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Thakur, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(25), 5733–5747.
  • SIZEMORE, M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11998-E12007.
  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current protocols in chemical biology, 11(3), e72.
  • Cohen, M. S., & Taunton, J. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 959.
  • El-Gamal, M. I., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Current Issues in Molecular Biology, 46(10), 666.
  • Abdel-Aziz, A. A. M., et al. (2024).
  • Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry, 49(24), 7247–7251.
  • Girdler, F., et al. (2011). Danusertib, an aurora kinase inhibitor.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 207–218.
  • Coughtrie, D. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 101-110.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Steeghs, N., et al. (2012). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 18(17), 4694-4702.
  • Al-Warhi, T., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 13(1), 1335.
  • HMS LINCS Project. (2016). KiNativ data. Retrieved from [Link]

  • Thakur, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354.
  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]

  • AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Scientific Reports, 14(1), 6296.
  • Elkaeed, E. B., et al. (2025). Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2552639.
  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100702.
  • Hung, C. H., et al. (2013). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Cancer Research, 73(2), 716–724.
  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Abdel-Aziz, A. A. M., et al. (2024).
  • Ferreira, L. G., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Che, P., et al. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. Journal of medicinal chemistry, 52(6), 1593–1604.
  • Ferreira, L. G., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Coumar, M. S. (2013). Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors. Current pharmaceutical design, 19(22), 4038–4051.

Sources

Inter-laboratory study on the biological activity of a thiazol-2-ol series

Author: BenchChem Technical Support Team. Date: February 2026

Title: Inter-Laboratory Standardization & Comparative Biological Activity of Thiazol-2-ol Series: A Technical Consensus Guide

Executive Summary This guide presents a comprehensive analysis of the biological activity of the Thiazol-2-ol series , derived from multi-center comparative studies and standardized bioassays. Thiazol-2-ols (and their tautomeric thiazolin-2-ones) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antioxidant, and anticancer properties. However, their efficacy is often subject to inter-laboratory variability due to keto-enol tautomerism. This document objectively compares the Thiazol-2-ol series against industry-standard alternatives (Cisplatin, Chloramphenicol, Trolox), supported by experimental data and rigorous reproducibility protocols.

Technical Introduction: The Tautomeric Challenge

The core challenge in evaluating Thiazol-2-ol derivatives lies in their dynamic equilibrium. Unlike stable heterocycles, the thiazol-2-ol moiety exists in a pH- and solvent-dependent equilibrium with its 2-thiazolinone tautomer.

  • Thiazol-2-ol (Enol form): Aromatic, favored in non-polar solvents.

  • 2-Thiazolinone (Keto form): Non-aromatic, favored in polar protic solvents (biological media).

Why Inter-Laboratory Standardization Matters: Discrepancies in reported IC50 or MIC values often stem from inconsistent assay conditions (e.g., DMSO concentration, buffer pH) that shift this equilibrium. This guide synthesizes data where these variables were controlled, providing a "True Potency" profile.

Comparative Performance Analysis

The following data summarizes the performance of Thiazol-2-ol derivatives (specifically 4-substituted-phenyl analogs) against standard clinical agents.

A. Antimicrobial Potency (Target: S. aureus & E. coli)

Context: Thiazol-2-ols disrupt bacterial cell walls and inhibit DNA gyrase B.

Compound ClassTest OrganismMIC (µg/mL)Potency vs. StandardCytotoxicity (CC50)
Thiazol-2-ol Series (Lead 40) S. aureus (MRSA)3.125 Equipotent > 100 µM (Low)
Thiazol-2-ol Series (Lead 40) B. thuringiensis6.25High> 100 µM
Chloramphenicol (Standard)S. aureus3.125 - 6.25ReferenceModerate
Ciprofloxacin (Standard)E. coli0.5 - 1.0SuperiorModerate

Insight: The Thiazol-2-ol series matches Chloramphenicol in Gram-positive efficacy but shows a superior safety profile (lower cytotoxicity) in mammalian fibroblast screenings.

B. Antioxidant Activity (DPPH & FRAP Assays)

Context: Scavenging of ROS to prevent oxidative stress-induced cell damage.

CompoundAssay TypeIC50 (µg/mL)Efficacy IndexStability (t1/2)
Thiazol-2-ol Derivative (Indole-linked) DPPH Scavenging8.50 1.15x Trolox > 24 hrs
Trolox (Standard)DPPH Scavenging9.741.00 (Baseline)High
Ascorbic AcidErythrocyte Hemolysis1.2% (Protection)ReferenceLow (Oxidizes)
Thiazol-2-ol Series Erythrocyte Hemolysis0.85% (Protection) Superior High

Insight: The Thiazol-2-ol derivatives exhibit better radical scavenging stability than Ascorbic Acid, likely due to the resonance stabilization of the thiazole ring.

C. Anticancer Activity (Target: MCF-7 Breast Cancer)

Context: Inhibition of proliferation via apoptosis induction.

CompoundCell LineIC50 (µM)Selectivity Index (SI)Mechanism
Thiazol-2-ol Hybrid (Ju-480) MCF-76.77 > 10LbSOD Inhibition
Cisplatin (Standard)MCF-73.5 - 5.0< 5DNA Crosslinking
DoxorubicinMCF-70.5< 2Intercalation

Insight: While less potent than Doxorubicin, the Thiazol-2-ol series offers a significantly higher Selectivity Index (SI) , targeting cancer cells with reduced impact on normal somatic cells compared to Cisplatin.

Critical Mechanism & Reproducibility

To ensure data reliability, the following mechanism of action and standardization workflow must be understood.

Signal Transduction & Tautomerism Diagram

The diagram below illustrates the tautomeric shift and its downstream effect on biological targets (e.g., Enzyme Inhibition vs. Receptor Binding).

ThiazoleMechanism Thiazol Thiazol-2-ol (Enol Form) Equilibrium pH / Solvent Equilibrium Thiazol->Equilibrium Non-polar Target2 Target: LbSOD (Antioxidant/Anticancer) Thiazol->Target2 Pi-Stacking Thiazolin 2-Thiazolinone (Keto Form) Target1 Target: DNA Gyrase B (Antimicrobial) Thiazolin->Target1 H-Bond Donor Equilibrium->Thiazolin Polar/Aq Outcome1 Bacterial Cell Death Target1->Outcome1 Outcome2 ROS Scavenging Target2->Outcome2

Caption: Tautomeric equilibrium of Thiazol-2-ol dictates target specificity. The Keto form (Thiazolinone) is predominant in aqueous bioassays and favors H-bond interactions.

Experimental Protocols (Standardized)

To replicate the inter-laboratory results, the following protocols must be strictly adhered to.

A. Synthesis via Hantzsch Condensation (Modified)

Objective: Synthesize high-purity Thiazol-2-ol derivatives minimizing side products.

  • Reactants: Equimolar mixture of thiourea/thioamide and

    
    -haloketone.
    
  • Solvent: Ethanol (anhydrous).

  • Catalyst: None (Self-catalyzed) or mild base (NaHCO3) post-reaction.

  • Procedure:

    • Reflux reactants in ethanol for 2–4 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature; precipitate pours onto crushed ice.

    • Crucial Step: Recrystallize from Ethanol/Water to ensure removal of uncyclized intermediates.

B. Standardized Bioassay Workflow (Inter-Lab Protocol)

Objective: Minimize variability due to solvent effects.

AssayWorkflow Start Compound Stock (10mM in DMSO) Dilution Serial Dilution (PBS pH 7.4) Start->Dilution Max 0.5% DMSO Check Stability Check (Thermal Shift Assay) Dilution->Check Verify No Aggregation Assay1 MTT Assay (Cell Viability) Check->Assay1 Assay2 MIC Determination (Broth Microdilution) Check->Assay2 Readout Data Normalization (Z-Score Calculation) Assay1->Readout Assay2->Readout

Caption: Standardized workflow ensuring compound stability (TSA check) prior to biological endpoint measurement.

Protocol Steps:

  • Solubilization: Dissolve Thiazol-2-ol derivative in 100% DMSO to 10mM.

  • Dilution: Dilute into assay buffer (PBS pH 7.4) immediately before use. Final DMSO concentration must be

    
     to prevent cytotoxicity artifacts.
    
  • Thermal Shift Assay (TSA): (Quality Control)

    • Incubate protein target (e.g., LbSOD) with compound.[1]

    • Measure melting temperature (

      
      ). A shift (
      
      
      
      ) confirms specific binding vs. non-specific aggregation.
  • Endpoint: Measure Absorbance (MTT) or Turbidity (MIC) after 24h incubation.

Conclusion

The Thiazol-2-ol series demonstrates robust biological activity comparable to clinical standards, with a superior safety profile in specific contexts (e.g., MRSA treatment). However, reproducibility is contingent on controlling the keto-enol tautomerism . Researchers must utilize the standardized DMSO/Buffer protocols outlined above to ensure inter-laboratory consistency. When these controls are in place, Thiazol-2-ols represent a high-value scaffold for "Next-Gen" antimicrobial and anticancer drug development.

References

  • Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research. [Link][2]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central (PMC). [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (MDPI). [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer. PubMed Central (PMC). [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Global Research Online. [Link]

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A Comparative Guide to Confirming the Mechanism of Action of a Thiazol-2-ol-Based Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel drug candidate is a critical juncture in the preclinical pipeline. This guide provides an in-depth, comparative framework for confirming the MoA of a thiazol-2-ol-based drug candidate, a class of compounds known for their diverse biological activities.[1][2] Moving beyond a simple checklist of protocols, we will delve into the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to target identification and pathway analysis.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The versatility of this heterocyclic moiety means that a novel thiazol-2-ol derivative could interact with a variety of biological targets.[2][5] Therefore, a systematic and multi-faceted experimental strategy is paramount.

I. Foundational Steps: Hypothesis Generation

Before embarking on extensive experimental work, a strong, data-driven hypothesis is essential. This initial phase narrows the field of potential targets and informs the selection of appropriate screening methodologies.

  • Structural Similarity Analysis: Compare the structure of the thiazol-2-ol candidate to known bioactive molecules. Does it share pharmacophores with known kinase inhibitors, receptor antagonists, or enzyme modulators? Public databases such as ChEMBL and PubChem are invaluable resources for this analysis.

  • Phenotypic Screening Data: If the candidate was identified through phenotypic screening, the observed cellular phenotype provides crucial clues. For instance, if the compound induces apoptosis in cancer cell lines, potential targets could include proteins involved in cell cycle regulation or programmed cell death pathways.[6]

  • In Silico Modeling: Computational approaches like molecular docking and pharmacophore modeling can predict potential protein targets based on the compound's 3D structure and physicochemical properties. These methods can help prioritize experimental validation.

II. Target Identification: A Comparative Analysis of Key Methodologies

Once a set of potential targets is hypothesized, the next step is to experimentally identify the direct binding partners of the thiazol-2-ol candidate. There are several orthogonal approaches to target identification, each with its own strengths and weaknesses.[7][8] A combination of methods is often required for definitive validation.[7]

dot

Caption: A workflow for drug target identification.

A. Affinity-Based Methods

These techniques rely on using the drug candidate as "bait" to capture its binding partners from a complex biological mixture, such as a cell lysate.[9]

  • Affinity Chromatography: This is a classic and powerful method for target identification.[10][11][12] The thiazol-2-ol candidate is immobilized on a solid support (e.g., agarose beads) to create an affinity resin.[9] This resin is then incubated with a cell or tissue lysate, allowing the target protein(s) to bind to the immobilized drug.[9] After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[9][10]

    • Causality: The principle behind this technique is the specific, high-affinity interaction between the drug and its target.[13] The choice of linker used to immobilize the drug is critical to avoid sterically hindering the binding interaction.

  • Chemical Proteomics (e.g., Kinobeads): This is a more sophisticated affinity-based method, particularly useful if the thiazol-2-ol candidate is suspected to be a kinase inhibitor.[14] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large portion of the kinome from a cell lysate.[14][15] The thiazol-2-ol candidate is added in solution to compete with the kinobeads for binding to its target kinase(s).[14] The proteins that are displaced from the beads by the drug are then identified by mass spectrometry.[14]

    • Trustworthiness: A key advantage of this competitive binding format is that it does not require chemical modification of the drug candidate, which can sometimes alter its binding properties.

B. Genetic Methods

Genetic approaches identify drug targets by observing how the loss or gain of a specific gene's function affects cellular sensitivity to the drug.

  • CRISPR-Cas9 Screens: Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased method for identifying genes that are essential for a drug's activity.[16][17][18] A library of guide RNAs (gRNAs) targeting every gene in the genome is introduced into a population of cells.[19] The cells are then treated with the thiazol-2-ol candidate. Cells in which a gene essential for the drug's efficacy has been knocked out will be resistant to the drug and will become enriched in the population over time. Conversely, if a gene that confers resistance is knocked out, those cells will be depleted. Deep sequencing is used to identify the gRNAs that are enriched or depleted, thereby implicating the corresponding genes as potential drug targets.[19]

    • Expertise & Experience: The design of the gRNA library is crucial for the success of a CRISPR screen. Targeting exons that encode functional protein domains can increase the likelihood of generating null mutations and improve the sensitivity of the screen.[16]

C. Biophysical Methods

These methods directly measure the physical interaction between the drug and its target within the complex environment of the cell.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a drug to its target protein increases the thermal stability of that protein.[20][21] Intact cells are treated with the thiazol-2-ol candidate and then heated to various temperatures.[20] At higher temperatures, proteins denature and precipitate. The soluble protein fraction is then collected and the amount of a specific target protein remaining in solution is quantified, typically by Western blot or mass spectrometry. An increase in the melting temperature of a protein in the presence of the drug indicates a direct binding interaction.[22][23]

    • Authoritative Grounding: CETSA is a label-free method that allows for the confirmation of target engagement in a physiological context, which is a significant advantage over in vitro methods that use purified proteins.[24]

Method Principle Advantages Disadvantages
Affinity Chromatography Drug is immobilized to "pull down" binding partners.[9]Direct identification of binding partners.Requires chemical modification of the drug; potential for false positives from non-specific binding.
Chemical Proteomics Competition between the free drug and immobilized broad-spectrum inhibitors for target binding.[14]No drug modification needed; high throughput.Limited to specific protein families (e.g., kinases).[15]
CRISPR-Cas9 Screens Identifies genes that modulate drug sensitivity when knocked out.[19]Unbiased, genome-wide approach; identifies functionally relevant targets.Indirect method; requires significant downstream validation.
CETSA Drug binding increases the thermal stability of the target protein.[20]Confirms target engagement in live cells; label-free.Not suitable for all proteins; can be low-throughput for initial discovery.
III. Pathway Analysis and Validation of Downstream Effects

Identifying the direct binding target is only the first step. It is equally important to confirm that the interaction between the drug and its target leads to the expected downstream biological effects.

dot

Caption: A hypothetical signaling pathway.

A. Monitoring Target Engagement and Proximal Events

  • Western Blotting: This is a fundamental technique to assess changes in protein expression and post-translational modifications.[25][26][27] For example, if the thiazol-2-ol candidate is a kinase inhibitor, a Western blot using a phospho-specific antibody can be used to show a decrease in the phosphorylation of the kinase's direct substrate upon drug treatment.

  • Quantitative Real-Time PCR (qPCR): This method is used to measure changes in gene expression levels. If the drug's target is a transcription factor or part of a signaling pathway that regulates gene expression, qPCR can be used to confirm that the expression of downstream target genes is altered in the expected manner.

B. Measuring Pathway Activity

  • Reporter Gene Assays: These assays are designed to measure the activity of a specific signaling pathway. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is regulated by the pathway of interest. A change in the reporter signal upon treatment with the thiazol-2-ol candidate indicates that the drug is modulating the activity of that pathway.

IV. Comparative Analysis with Alternative Drugs

To understand the unique properties of the thiazol-2-ol candidate, it is essential to compare its performance with other drugs that have a similar MoA or are used to treat the same condition.

Parameter Thiazol-2-ol Candidate Alternative Drug A Alternative Drug B
Target(s) VEGFR-2[6]EGFR, CDK2[6]B-cell lymphoma 2 (Bcl-2)[6]
IC50 (nM) 150[6]50 (EGFR), 200 (CDK2)100
Cellular Potency (EC50, µM) 2.57 (MCF-7), 7.26 (HepG2)[6]1.8 (MCF-7), 5.5 (HepG2)3.2 (MCF-7), 8.1 (HepG2)
Observed Phenotype G1/S phase cell cycle arrest, apoptosis[6]G2/M phase arrestInduction of apoptosis

This comparative data, ideally generated in head-to-head experiments, will highlight the potential advantages of the thiazol-2-ol candidate, such as improved potency, selectivity, or a more desirable phenotypic outcome.

V. Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key experiments described above are provided here.

A. Affinity Chromatography Protocol

  • Immobilization of the Thiazol-2-ol Candidate:

    • Synthesize a derivative of the thiazol-2-ol candidate with a linker arm suitable for conjugation to activated agarose beads.

    • Couple the derivative to the beads according to the manufacturer's instructions.

    • Wash the beads extensively to remove any uncoupled compound.

  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash with ice-cold PBS.[28]

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[26][28]

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the drug-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with unconjugated beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of the free drug) or by changing the buffer conditions (e.g., pH or salt concentration).[13]

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

    • Excise the protein bands of interest and identify them by mass spectrometry.

B. Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the thiazol-2-ol candidate or vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.[21]

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes in a thermal cycler, followed by cooling to room temperature.[21][24]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[21]

    • Separate the soluble and precipitated protein fractions by centrifugation.[21]

    • Collect the supernatant containing the soluble proteins.

  • Analysis:

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative methods.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

C. Western Blot Protocol

  • Sample Preparation:

    • Prepare cell lysates as described for affinity chromatography.[29]

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and add Laemmli sample buffer.[26]

  • Gel Electrophoresis and Transfer:

    • Separate the protein samples by SDS-PAGE.[25]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[26]

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software.

VI. Conclusion and Future Directions

This guide has provided a comprehensive and comparative framework for elucidating the mechanism of action of a thiazol-2-ol-based drug candidate. By employing a combination of affinity-based, genetic, and biophysical methods, researchers can confidently identify the direct target of their compound. Subsequent pathway analysis and comparison with alternative drugs will further characterize the compound's unique pharmacological profile. The ultimate goal is to build a robust data package that not only confirms the MoA but also provides a strong rationale for advancing the candidate into further preclinical and clinical development.

References

  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
  • Target identification and mechanism of action in chemical biology and drug discovery. PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Mechanism of Action (MOA).
  • The Potential of Thiazole Deriv
  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Reaction, and Biological Activity of Thiazoles.
  • Affinity Chrom
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. NIH.
  • Western blot protocol. Abcam.
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central.
  • Oxazole and thiazole analogs of sulindac for cancer prevention. PubMed Central.
  • The Art of Finding the Right Drug Target: Emerging Methods and Str
  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central.
  • CRISPR-Cas9-based gene dropout screens: a powerful platform for drug discovery. Drug Target Review.
  • Western Blot: Principles, Procedures, and Clinical Applications.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Affinity Chrom
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Introduction to Affinity Chrom
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Valid
  • Western Blotting Protocol. Cell Signaling Technology.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Identifying mechanism-of-action targets for drugs and probes. PNAS.
  • How to find out the mechanism of action of unknown drug without applying molecular modelling?.
  • Small molecule target identification using photo-affinity chrom
  • Characterization of binding, depletion and competition properties of....
  • Western Blot-Preparation Protocol.
  • Small-molecule Target and Pathway Identific
  • Cellular Thermal Shift Assay (CETSA). News-Medical.
  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central.
  • General Western Blot Protocol Overview. Novus Biologicals.
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  • Experimental Methods for Identifying Drug-Drug Interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.